5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKNKTBPYNCTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390256 | |
| Record name | 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197775-45-4 | |
| Record name | 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrazole core, coupled with the hydrogen bonding capabilities of the carboxylic acid and the pyridine nitrogen, makes it an attractive scaffold for the design of inhibitors targeting a variety of enzymes, particularly protein kinases. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the biological activities of structurally related compounds, highlighting its potential as a kinase inhibitor.
Chemical Properties
This compound is a solid organic compound with the following key identifiers:
| Property | Value |
| IUPAC Name | 5-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid |
| Molecular Formula | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol |
| CAS Number | 197775-45-4 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |
Synthesis
The synthesis of this compound is typically achieved through a two-step process involving the initial formation of a 1,3-diketone precursor, followed by a cyclocondensation reaction with hydrazine and subsequent hydrolysis.
Experimental Protocol: Synthesis of Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate (Precursor)
This procedure outlines the Claisen condensation reaction to form the key 1,3-diketone intermediate.
Materials:
-
Ethyl isonicotinate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add ethyl isonicotinate (1.0 equivalent) and ethyl acetate (1.2 equivalents) dropwise at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield the crude ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate, which can be purified by column chromatography on silica gel.
Experimental Protocol: Synthesis of this compound
This procedure details the cyclization of the 1,3-diketone with hydrazine hydrate followed by saponification.
Materials:
-
Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the formation of the pyrazole ester intermediate by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a solution of sodium hydroxide (2.5 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux for an additional 2-4 hours to facilitate the hydrolysis of the ester.
-
After cooling, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 4-5, which will cause the product to precipitate.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Synthesis Workflow
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively published, the pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors. Structurally similar compounds have demonstrated significant inhibitory activity against several important kinase targets.
Kinase Inhibitory Potential
The pyridinyl-pyrazole core is a common motif in inhibitors of various kinase families, including c-Jun N-terminal kinases (JNK), p38 mitogen-activated protein kinases (MAPK), and cyclin-dependent kinases (CDK).[1][2] These kinases are crucial regulators of cell signaling pathways involved in inflammation, cell proliferation, and apoptosis, making them attractive targets for therapeutic intervention in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
The inhibitory activity of several pyrazole derivatives with a pyridinyl substituent against key kinases is summarized below. It is important to note that these are structurally related compounds, and the activity of this compound itself would require experimental validation.
| Compound/Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 4-(Pyrazol-3-yl)-pyridine derivative | JNK3 | 160 | [1] |
| Pyrazole urea derivative (BIRB 796) | p38 MAPK | - | [3] |
| Di-amino pyrazole derivative (CAN508) | CDK2 | 350 | [2] |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 227 | [4] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 5 (Kᵢ) | [5] |
IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant.
Potential Signaling Pathway Involvement
Given the inhibitory profile of related compounds, this compound is hypothesized to potentially modulate one or more of the following key signaling pathways:
-
JNK Signaling Pathway: JNKs are activated by stress stimuli and play a role in apoptosis and inflammation. Inhibition of JNK3 is a therapeutic strategy for neurodegenerative diseases.[4]
-
p38 MAPK Signaling Pathway: This pathway is activated by cellular stress and inflammatory cytokines and is a key target in inflammatory diseases.
-
CDK Signaling Pathway: CDKs regulate the cell cycle, and their inhibition is a major focus in cancer therapy.[6]
The following diagram illustrates the general principle of how a small molecule inhibitor like a pyrazole derivative might interrupt a kinase signaling cascade.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery, particularly in the development of kinase inhibitors. The synthetic route is accessible through established chemical transformations. While direct biological data for this specific molecule is limited, the prevalence of the pyridinyl-pyrazole scaffold in known kinase inhibitors strongly suggests its potential for biological activity. Further investigation into its inhibitory profile against a panel of kinases is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers interested in utilizing this compound in their drug development programs.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates both a pyrazole and a pyridine ring, makes it a versatile scaffold for the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and known biological activities of this compound, intended to serve as a valuable resource for researchers in the field.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrazole ring substituted with a pyridin-4-yl group at the 5-position and a carboxylic acid group at the 3-position.
Structure:
Physicochemical Properties
A summary of the available physicochemical properties for this compound is presented in the table below. It is important to note that some of these values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | PubChem[1] |
| Molecular Weight | 189.17 g/mol | PubChem[1] |
| Monoisotopic Mass | 189.05383 Da | PubChem[1] |
| Melting Point | >300 °C (for 5-pyridin-3-yl isomer) | ChemicalBook[2] |
| Boiling Point (Predicted) | 541.4 ± 40.0 °C | ChemicalBook[2] |
| pKa (Predicted) | 3.56 ± 0.10 | ChemicalBook[2] |
| XlogP (Predicted) | 0.7 | PubChem[1] |
| Appearance | White to off-white solid (for 5-pyridin-3-yl isomer) | ChemicalBook[2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C (for 5-pyridin-3-yl isomer) | ChemicalBook[2] |
Spectroscopic Data
Synthesis
While a specific, detailed protocol for the synthesis of this compound is not widely published, general methods for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids are well-established. A common approach involves the condensation of a β-dicarbonyl compound with hydrazine, followed by oxidation or other functional group manipulations.
One potential synthetic route, based on established methodologies for similar compounds, is outlined below. This should be considered a general guideline and may require optimization.
Experimental Protocol (General)
A general procedure adapted from the synthesis of similar pyrazole carboxylic acids involves the following steps[3][4][5][6][7][8][9]:
-
Synthesis of the β-diketoester: An appropriate aryl ketone (in this case, 4-acetylpyridine) is reacted with diethyl oxalate in the presence of a base such as sodium ethoxide in a suitable solvent like ethanol. This Claisen condensation reaction yields the corresponding aryl-substituted 1,3-diketoester.
-
Cyclization to form the pyrazole ring: The resulting diketoester is then reacted with hydrazine hydrate in a solvent such as ethanol or acetic acid. This cyclization reaction forms the pyrazole ring, yielding the ethyl or methyl ester of this compound.
-
Hydrolysis to the carboxylic acid: The final step involves the hydrolysis of the ester to the carboxylic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid, such as hydrochloric acid, to precipitate the desired carboxylic acid.
Purification of the final product is typically achieved by recrystallization from a suitable solvent.
Biological Activity and Potential Applications
Pyrazole derivatives are a well-known class of compounds with a broad spectrum of biological activities. While specific studies on this compound are limited, the known activities of related compounds suggest its potential in several therapeutic areas.
Anti-inflammatory Activity
Many pyrazole-containing compounds are potent anti-inflammatory agents, with some, like celecoxib, being clinically approved drugs. The primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10][11][12] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.
Experimental Protocol: COX Inhibition Assay (General)
A common method to assess COX inhibitory activity is to measure the production of prostaglandins, such as PGE₂, from arachidonic acid in the presence and absence of the test compound. This can be done using commercially available enzyme immunoassay (EIA) kits.
-
Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are prepared. The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Reaction Incubation: The reaction mixture, containing the enzyme, a heme cofactor, and the test compound or vehicle control, is pre-incubated. The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Quantification: After a set incubation period, the reaction is stopped, and the amount of PGE₂ produced is quantified using a competitive EIA.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.
Antibacterial Activity
Several pyrazole derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[4][6][13][14][15][16][17][18] The proposed mechanisms of action for antibacterial pyrazoles are varied and can include the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[13] Other potential mechanisms include disruption of the bacterial cell wall or interference with other metabolic pathways.
Experimental Protocol: Bacterial Growth Inhibition Assay (Broth Microdilution)
The minimum inhibitory concentration (MIC) is a standard measure of the antibacterial potency of a compound.
-
Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents, particularly in the areas of inflammation and infectious diseases. Its structural features suggest the potential for potent and selective biological activity. This technical guide has summarized the currently available information on its structure, properties, synthesis, and potential biological activities. Further research is warranted to fully elucidate the physicochemical properties, optimize the synthetic route, and comprehensively evaluate the pharmacological profile and mechanisms of action of this intriguing molecule. The detailed experimental protocols provided for key assays should facilitate further investigation by researchers in the field.
References
- 1. PubChemLite - 5-(pyridin-4-yl)-1h-pyrazole-3-carboxylic acid (C9H7N3O2) [pubchemlite.lcsb.uni.lu]
- 2. 5-PYRIDIN-3-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 374064-01-4 [amp.chemicalbook.com]
- 3. Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid [mdpi.com]
- 9. 1H-Pyrazole-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 15. jocpr.com [jocpr.com]
- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid CAS number and PubChem
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block with significant potential in pharmaceutical and agrochemical research. Its structural features make it a valuable intermediate for synthesizing novel bioactive molecules.
Core Compound Identification
Physicochemical and Logistical Data
The quantitative data for this compound is summarized in the table below. This information is crucial for experimental design, storage, and handling.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Appearance | Off-white Powder | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage Conditions | 0 – 8 °C | [1] |
| MDL Number | MFCD05170032 | [1] |
Biological Significance and Applications
Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. Research has demonstrated their potential as anti-inflammatory, analgesic, antibacterial, and anticancer agents.[1] Specifically, 5-Aryl-1H-pyrazole-3-carboxylic acids have been investigated as selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, which are implicated in tumorigenesis.[2] This inhibitory action highlights the therapeutic potential of this molecular scaffold.
The general mechanism for such activity often involves the compound binding to the active site of a target enzyme, thereby blocking its catalytic function. This interruption of a key biological pathway can lead to a therapeutic effect.
Caption: Conceptual diagram of enzyme inhibition by a pyrazole-based compound.
Experimental Protocols
The following is a representative protocol for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids, adapted for the specific synthesis of the title compound.[2] The key reaction is the cyclization of a 1,3-dicarbonyl compound with hydrazine.
Synthesis of this compound
Starting Material: 4-(Pyridin-4-yl)-2,4-dioxobutanoic acid.
Reagents & Equipment:
-
4-(Pyridin-4-yl)-2,4-dioxobutanoic acid
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Glacial acetic acid
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Deionized water
Procedure:
-
Dissolve the starting material, 4-(pyridin-4-yl)-2,4-dioxobutanoic acid, in 20 mL of glacial acetic acid within a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
While stirring the solution, add hydrazine monohydrate (approximately 3 molar equivalents) dropwise. A color change in the solution may be observed.
-
Monitor the progress of the reaction using TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into 50 mL of deionized water.
-
Stir the resulting aqueous mixture overnight to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with water and dry under vacuum to yield this compound.
Caption: General workflow for the synthesis of the title compound.
References
The Discovery and Significance of Pyrazole-Based Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][3] The synthetic accessibility and versatile nature of the pyrazole ring have allowed for the development of a multitude of potent and selective kinase inhibitors, with several achieving FDA approval and becoming mainstays in clinical practice.[1][3] This technical guide provides an in-depth overview of the discovery, significance, experimental evaluation, and key signaling pathways associated with pyrazole-based kinase inhibitors.
The Pyrazole Scaffold: A Privileged Core for Kinase Inhibition
The five-membered aromatic heterocycle of pyrazole offers a unique combination of features that make it an ideal starting point for kinase inhibitor design. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase ATP-binding pocket.[2] Furthermore, the carbon atoms of the pyrazole ring provide multiple points for substitution, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
Data Presentation: Quantitative Analysis of Pyrazole-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of representative pyrazole-based compounds against various kinases and cancer cell lines. This quantitative data is essential for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds
| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Reference |
| Ruxolitinib | JAK1 | ~3 | - | [4] |
| Ruxolitinib | JAK2 | ~3 | - | [4] |
| Ruxolitinib | JAK3 | ~430 | - | [4] |
| Barasertib (AZD1152) | Aurora B | 0.37 | - | [3] |
| Afuresertib (GSK2110183) | Akt1 | - | 0.08 | [3] |
| Compound 2 | Akt1 | 1.3 | - | [3] |
| Compound 1 | Akt1 | 61 | - | [3] |
| Asciminib (ABL-001) | Bcr-Abl | 0.5 | 0.5-0.8 (Kd) | [3] |
| Asciminib (ABL-001) | Bcr-Abl (T315I) | 25 | - | [3] |
| Compound 10 | Bcr-Abl | 14.2 | - | [3] |
| Tozasertib (VX-680) | Aurora A | - | - | [4] |
| AT9283 | Aurora A/B | ~3 | - | [5] |
| Compound 6 | Aurora A | 160 | - | [3] |
| Compound 17 | Chk2 | 17.9 | - | [3] |
| Compound 3f | JAK1 | 3.4 | - | |
| Compound 3f | JAK2 | 2.2 | - | |
| Compound 3f | JAK3 | 3.5 | - |
Table 2: Cellular Activity of Selected Pyrazole-Based Kinase Inhibitors
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Afuresertib | HCT116 | Colon | 0.95 | [3] |
| Compound 2 | HCT116 | Colon | 0.95 | [3] |
| Compound 1 | HCT116 | Colon | 7.76 | [3] |
| Compound 1 | OVCAR-8 | Ovarian | 9.76 | [3] |
| Compound 6 | HCT116 | Colon | 0.39 | [3] |
| Compound 6 | MCF-7 | Breast | 0.46 | [3] |
| Compound 7 | U937 | Leukemia | 5.106 | [3] |
| Compound 7 | K562 | Leukemia | 5.003 | [3] |
| Compound 7 | A549 | Lung | 0.487 | [3] |
| Compound 7 | LoVo | Colon | 0.789 | [3] |
| Compound 7 | HT29 | Colon | 0.381 | [3] |
| Compound 10 | K562 | Leukemia | 0.27 | [3] |
| Compound 22 | HepG2 | Liver | 0.247 | [3] |
| Compound 22 | Huh7 | Liver | 0.315 | [3] |
| Compound 22 | SNU-475 | Liver | 0.924 | [3] |
| Compound 22 | HCT116 | Colon | 0.209 | [3] |
| Compound 22 | UO-31 | Renal | 0.192 | [3] |
| Compound 24 | HepG2 | Liver | 0.05 | [3] |
| Compound 24 | Huh7 | Liver | 1.93 | [3] |
| Compound 24 | SNU-475 | Liver | 1.68 | [3] |
| Compound 24 | HCT116 | Colon | 1.85 | [3] |
| Compound 25 | HepG2 | Liver | 0.028 | [3] |
| Compound 25 | Huh7 | Liver | 1.83 | [3] |
| Compound 25 | SNU-475 | Liver | 1.70 | [3] |
| Compound 25 | HCT116 | Colon | 0.035 | [3] |
| Compound 25 | UO-31 | Renal | 2.24 | [3] |
| Compound 11b | HEL | Leukemia | 0.35 | |
| Compound 11b | K562 | Leukemia | 0.37 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of pyrazole-based kinase inhibitors. The following sections provide methodologies for key assays.
Synthesis of Pyrazole-Based Kinase Inhibitors
A common method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]
Protocol: Synthesis of a Substituted Pyrazole
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add the hydrazine derivative (1 equivalent) to the solution. If using a hydrazine salt, add a base (e.g., triethylamine) to neutralize the acid.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.[7]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[1][8]
Protocol: ADP-Glo™ Kinase Assay [1][8]
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound at various concentrations.
-
Add 5 µL of substrate solution and 5 µL of ATP solution.
-
Initiate the reaction by adding 5 µL of the kinase enzyme solution.
-
Incubate for 1 hour at room temperature.
-
-
ATP Depletion:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Detection:
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to kinase inhibition.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that assesses cell metabolic activity as an indicator of cell viability and proliferation.[4][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole-based inhibitor for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Target Engagement
Western blotting is used to detect changes in the phosphorylation status of target proteins, providing a direct measure of kinase inhibitor engagement in a cellular context.[10][11]
Protocol: Western Blotting [10][11]
-
Cell Lysis: Treat cells with the pyrazole inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the level of protein phosphorylation.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazole-based kinase inhibitors and a typical experimental workflow for their evaluation.
Conclusion
Pyrazole-based kinase inhibitors represent a significant and expanding class of therapeutic agents. Their desirable physicochemical properties and synthetic tractability have made the pyrazole scaffold a cornerstone of modern medicinal chemistry. The continued exploration of structure-activity relationships, coupled with advanced screening and evaluation methodologies, promises to yield even more potent and selective kinase inhibitors in the future. This technical guide provides a foundational understanding of this important class of molecules, offering researchers and drug development professionals the necessary information to contribute to this exciting field.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[4] This technical guide provides a comprehensive overview of the pivotal role of pyrazole scaffolds in modern drug discovery, delving into their synthesis, diverse pharmacological applications, and the structure-activity relationships that govern their efficacy. The presence of the pyrazole nucleus in numerous FDA-approved drugs, spanning indications from inflammation and cancer to erectile dysfunction, underscores its profound impact on human health.[2][5]
Physicochemical Properties and Synthesis
The pyrazole ring possesses a unique combination of chemical properties that contribute to its success as a pharmacophore. The two nitrogen atoms—one "pyrrole-like" (N1) and one "pyridine-like" (N2)—allow the scaffold to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules.[3] Furthermore, the aromatic nature of the ring provides metabolic stability, a crucial attribute for any drug candidate.[6]
The synthesis of pyrazole derivatives is well-established, with several versatile methods available to medicinal chemists. The most common approaches include:
-
Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines: This is a classic and widely used method for constructing the pyrazole core.[7][8]
-
Reaction of α,β-unsaturated carbonyl compounds with hydrazines: This method also leads to the formation of the pyrazole ring through a cyclization reaction.[8][9]
-
1,3-dipolar cycloaddition reactions: This approach involves the reaction of a diazo compound with an alkyne, offering a high degree of regioselectivity.[7][10]
These synthetic strategies allow for the introduction of a wide variety of substituents onto the pyrazole ring, enabling the fine-tuning of a compound's pharmacological properties.
Pharmacological Applications of Pyrazole-Containing Drugs
The versatility of the pyrazole scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives.[10][11] This has led to the development of successful drugs in numerous therapeutic areas.
Anti-inflammatory Agents
Perhaps the most well-known application of the pyrazole scaffold is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor, is a blockbuster drug that prominently features a pyrazole core.[2][12] Its selectivity for COX-2 over COX-1 reduces the gastrointestinal side effects commonly associated with traditional NSAIDs. Other pyrazole-containing anti-inflammatory agents include Lonazolac and the analgesic Difenamizole.[2][12]
Anticancer Agents
In recent years, the pyrazole scaffold has become a critical component in the design of targeted anticancer therapies, particularly kinase inhibitors.[13][14][15] The pyrazole ring often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site.[3] A significant number of FDA-approved kinase inhibitors incorporate this scaffold, demonstrating its importance in oncology.
Table 1: Prominent FDA-Approved Pyrazole-Containing Kinase Inhibitors
| Drug Name | Target Kinase(s) | Approved Indication(s) |
| Ibrutinib | Bruton's tyrosine kinase (BTK) | Chronic lymphocytic leukemia, Mantle cell lymphoma |
| Ruxolitinib | Janus kinase (JAK) 1/2 | Myelofibrosis, Polycythemia vera |
| Axitinib | VEGF receptors 1, 2, 3 | Advanced renal cell carcinoma |
| Niraparib | Poly (ADP-ribose) polymerase (PARP) | Ovarian, fallopian tube, and peritoneal cancer |
| Baricitinib | Janus kinase (JAK) 1/2 | Rheumatoid arthritis, Alopecia areata |
| Crizotinib | ALK, ROS1, MET | Non-small cell lung cancer |
| Encorafenib | BRAF | Melanoma, Colorectal cancer |
| Erdafitinib | FGFR1, 2, 3, 4 | Urothelial carcinoma |
The anticancer activity of pyrazole derivatives is not limited to kinase inhibition. Some compounds have been shown to induce apoptosis, inhibit tubulin polymerization, and interact with DNA.[13][16]
Other Therapeutic Areas
The therapeutic reach of pyrazole-based drugs extends beyond inflammation and cancer. Other notable examples include:
-
Sildenafil (Viagra®): A phosphodiesterase 5 (PDE5) inhibitor used to treat erectile dysfunction.[1][12]
-
Rimonabant (Acomplia®): A cannabinoid receptor 1 (CB1) antagonist previously used as an anti-obesity drug (later withdrawn due to psychiatric side effects).[2]
-
Lenacapavir: An HIV capsid inhibitor used for the treatment of HIV infection.[1]
-
Riociguat: A soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension.[1]
Experimental Protocols: Synthesis and Biological Evaluation
The development of novel pyrazole-based drug candidates relies on robust synthetic and biological evaluation protocols.
General Synthesis of a 1,3,5-Trisubstituted Pyrazole
A representative protocol for the synthesis of a 1,3,5-trisubstituted pyrazole via the cyclocondensation of a chalcone with hydrazine hydrate.
Materials:
-
α,β-unsaturated ketone (chalcone)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the chalcone (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazoline intermediate.
-
Filter the solid, wash with water, and dry.
-
The pyrazoline can then be oxidized to the corresponding pyrazole using a suitable oxidizing agent (e.g., I2/DMSO, H2O2).
-
Purify the final pyrazole product by recrystallization or column chromatography.
This is a generalized procedure and may require optimization for specific substrates.
In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of a pyrazole derivative against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (pyrazole derivative)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Signaling Pathways and Logical Relationships
The therapeutic effects of pyrazole-containing drugs are often mediated through their modulation of specific signaling pathways. Graphviz diagrams can be used to visualize these complex biological networks and the logical relationships in structure-activity relationship (SAR) studies.
Caption: A simplified signaling pathway illustrating the mechanism of action of pyrazole-based kinase inhibitors.
Caption: A logical diagram illustrating a typical structure-activity relationship (SAR) workflow for pyrazole derivatives.
Conclusion and Future Perspectives
The pyrazole scaffold has undeniably solidified its position as a privileged structure in modern drug discovery.[1][17] Its synthetic tractability and ability to engage in key interactions with a multitude of biological targets have led to the development of numerous life-changing medications.[4] The continued exploration of pyrazole chemistry, coupled with advances in computational drug design and a deeper understanding of disease biology, will undoubtedly lead to the discovery of novel pyrazole-based therapeutics with enhanced efficacy and safety profiles.[17] As researchers continue to unlock the full potential of this remarkable heterocycle, the pyrazole scaffold is poised to remain at the forefront of medicinal chemistry innovation for years to come.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid (GNE-7915)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid, a compound more commonly known in scientific literature as GNE-7915. GNE-7915 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research. This document details the molecular interactions, cellular effects, and in vivo pharmacology of GNE-7915, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multidomain protein with both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease.[1] Pathogenic mutations, such as the common G2019S substitution, lead to hyperactivation of the LRRK2 kinase domain.[3] This has positioned LRRK2 as a prime target for the development of disease-modifying therapies for Parkinson's disease. GNE-7915 has emerged as a critical tool for investigating the therapeutic potential of LRRK2 inhibition.[4] This guide elucidates the intricate details of its mechanism of action.
Mechanism of Action
GNE-7915 functions as a Type I kinase inhibitor, binding to the ATP-binding site of the LRRK2 kinase domain in its active conformation.[5][6] This competitive inhibition prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.
LRRK2 Signaling Pathway
LRRK2 is a central node in a complex signaling network that modulates intracellular trafficking, cytoskeletal dynamics, and autophagy.[3][7] A primary downstream effect of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases, including Rab10 and Rab12.[8][9] The phosphorylation of these Rab proteins influences their function in vesicular transport. By inhibiting LRRK2, GNE-7915 prevents the phosphorylation of these Rab GTPases, thereby modulating these cellular pathways.[8] Furthermore, LRRK2 activity is linked to the phosphorylation of Ser910 and Ser935 on LRRK2 itself, which is crucial for its interaction with 14-3-3 proteins and its cellular localization.[3][10] Inhibition of LRRK2 by compounds like GNE-7915 leads to the dephosphorylation of these sites.[3]
Quantitative Data
The potency and selectivity of GNE-7915 have been extensively characterized through various in vitro and in vivo studies.
| Parameter | Value | Assay Type | Species | Reference |
| Ki | 1 nM | Cell-free kinase assay | Human | [11][12] |
| IC50 | 9 nM | Cell-free kinase assay | Human | [11][12] |
| Cellular IC50 | 18 nM | Cellular pLRRK2 assay | Not Specified | [13] |
| Kinase Selectivity | >50% inhibition of only 1 kinase (TTK) out of 187 at 100 nM | Kinase panel screening | Not Specified | [14] |
| 5-HT2B Antagonism | Moderately potent | In vitro functional assays | Not Specified | [5][12] |
| Species | Dosing Regimen | Key Pharmacokinetic/Pharmacodynamic Findings | Reference |
| Mouse | 100 mg/kg, subcutaneous, twice weekly for 18 weeks | Reduced striatal α-synuclein oligomers and cortical pSer129-α-synuclein levels.[13] | [8][13] |
| Rat | Not Specified | Excellent in vivo PK profiles with long half-lives and good oral exposure. | [5] |
| Non-human primate | 30 mg/kg, twice daily | Caused vacuolated type II pneumocytes. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to GNE-7915.
LRRK2 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the LRRK2 kinase domain.
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]
-
Serially dilute the test compound (GNE-7915) in DMSO, followed by a dilution in the 1X kinase buffer.
-
Prepare a solution of LRRK2 enzyme and a europium-labeled anti-tag antibody in 1X kinase buffer.
-
Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the diluted test compound to the assay wells.
-
Add 5 µL of the LRRK2/antibody mixture to all wells.
-
Add 5 µL of the tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This method quantifies the levels of phosphorylated LRRK2 (e.g., pS935) and its substrates (e.g., pT73-Rab10) in cell lysates.
-
Cell Culture and Treatment:
-
Lysate Preparation:
-
Wash the cells with PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.[16]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by heating with a loading buffer containing a reducing agent.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for pS935-LRRK2, total LRRK2, pT73-Rab10, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphoprotein levels to the total protein levels and the loading control.
-
In Vivo Pharmacodynamic Assessment
This protocol describes the evaluation of GNE-7915's effect on LRRK2 activity in animal models.
-
Animal Dosing:
-
Tissue Collection and Processing:
-
At specified time points after dosing, euthanize the animals and collect tissues of interest (e.g., brain, lung, kidney).[17]
-
Prepare tissue lysates as described in the cellular assay protocol.
-
-
Analysis:
-
Analyze the tissue lysates by Western blot to determine the levels of pLRRK2 and pRab10.[17]
-
Quantify the reduction in phosphorylation as a measure of in vivo target engagement.
-
Experimental and Logical Workflows
The investigation of GNE-7915's mechanism of action follows a logical progression from in vitro characterization to in vivo validation.
The logical relationship of GNE-7915's mechanism of action can be summarized as follows:
Conclusion
This compound (GNE-7915) is a well-characterized inhibitor of LRRK2 kinase activity. Its high potency, selectivity, and ability to penetrate the central nervous system make it an invaluable research tool for dissecting the role of LRRK2 in both normal physiology and the pathophysiology of Parkinson's disease. The detailed experimental protocols and established quantitative data provide a solid foundation for further investigation into the therapeutic applications of LRRK2 inhibition. While on-target effects in peripheral tissues, such as the lungs in non-human primates, have been observed, ongoing research continues to explore the therapeutic window and long-term safety of LRRK2 inhibitors.[15][18] The continued study of compounds like GNE-7915 is essential for advancing the development of novel treatments for neurodegenerative diseases.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 10. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 11. tools.thermofisher.cn [tools.thermofisher.cn]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. alzforum.org [alzforum.org]
- 16. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 17. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drughunter.com [drughunter.com]
The Therapeutic Potential of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic Acid Derivatives in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-pyridin-4-yl-1H-pyrazole-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a crucial building block for the development of novel therapeutic agents in oncology.[1] While the core molecule itself is primarily a synthetic intermediate, its derivatives, particularly carboxamides, have demonstrated significant potential as potent and selective inhibitors of key oncogenic pathways. This technical guide provides an in-depth analysis of the therapeutic applications of these derivatives, focusing on their roles as c-Met and Nur77 modulators, as well as their interactions with DNA. Quantitative data from preclinical studies are summarized, detailed experimental methodologies are provided, and key signaling pathways and workflows are visualized to support further research and drug development efforts in this promising area.
Introduction
The pyridine and pyrazole heterocyclic rings are prominent pharmacophores in a multitude of clinically approved drugs. Their combination in the this compound backbone offers a unique three-dimensional arrangement that allows for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets.[1] Research has increasingly pointed towards the utility of this scaffold in developing inhibitors for protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2] This guide will explore the preclinical evidence supporting the development of derivatives of this compound as next-generation cancer therapeutics.
Key Oncogenic Targets and Mechanisms of Action
Derivatives of this compound have been investigated against several high-value oncology targets. The most prominent among these are the c-Met receptor tyrosine kinase and the orphan nuclear receptor Nur77. Additionally, some derivatives have been shown to interact directly with DNA.
Inhibition of the c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1][3] Aberrant activation of the HGF/c-Met pathway is implicated in the progression and metastasis of numerous cancers.[4][5] Several pyrazole derivatives have been developed as potent c-Met inhibitors.
A notable example is AMG 458, a potent, selective, and orally bioavailable c-Met inhibitor with a pyrazolone core.[6] While not a direct derivative of the topic compound, its structure shares key pharmacophoric features. Pyrazolopyridine-based compounds have also shown significant c-Met inhibitory activity.[7]
Signaling Pathway:
Modulation of Nur77 Activity
Nur77 (also known as NR4A1) is an orphan nuclear receptor that plays a dual role in cancer, promoting either cell survival or apoptosis depending on its subcellular localization.[8] Its translocation from the nucleus to the mitochondria can trigger apoptosis, making it an attractive therapeutic target.[6] A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been synthesized and shown to induce Nur77-dependent apoptosis in cancer cells.[9][10][11]
Signaling Pathway:
DNA Interaction
Certain 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA, leading to conformational changes and cleavage of supercoiled plasmid DNA.[3][12] This mechanism of action is distinct from kinase inhibition and represents another avenue for the anticancer activity of this class of compounds.
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo activities of representative derivatives of this compound.
Table 1: In Vitro c-Met Kinase and Cellular Inhibition
| Compound Class | Specific Derivative | Target | Assay Type | IC50 / Ki | Cell Line(s) | Reference(s) |
| Pyrazolone | AMG 458 | c-Met | Kinase Assay | Ki = 1.2 nM | - | [13] |
| AMG 458 | c-Met | Cell-based Phosphorylation | IC50 = 60 nM | PC3 | [14] | |
| AMG 458 | c-Met | Cell-based Phosphorylation | IC50 = 120 nM | CT26 | [14] | |
| AMG 458 | c-Met | Cell-based Phosphorylation | IC50 = 690 nM | HUVEC | [14] | |
| Pyrazolopyridine | Compound 5a | c-Met | Kinase Assay | IC50 = 4.27 nM | - | [7] |
| Compound 5b | c-Met | Kinase Assay | IC50 = 7.95 nM | - | [7] | |
| Compound 5a | - | Cell Proliferation | IC50 = 3.42 µM | HepG-2 | [15] | |
| Compound 5b | - | Cell Proliferation | IC50 = 3.56 µM | HepG-2 | [15] |
Table 2: In Vitro Cytotoxicity of Nur77-Targeting Derivatives
| Compound Class | Specific Derivative | Cell Line | IC50 | Reference(s) |
| Indole-2-carboxamide | 12b | HepG2 | 0.51 µM | [16] |
| 12b | HCCLM3 | 2.07 µM | [16] |
Table 3: In Vivo Antitumor Efficacy
| Compound | Xenograft Model | Dosing | Outcome | Reference(s) |
| AMG 458 | U-87 MG (glioblastoma) | 30-100 mg/kg, oral, q.d. | Significant tumor growth inhibition | [13] |
| AMG 458 | NIH3T3/TPR-Met | 30-100 mg/kg, oral, q.d. | Significant tumor growth inhibition | [13] |
| 12A (Indole-2-carbohydrazide) | MDA-MB-231 (breast cancer) | Not specified | Significant tumor growth inhibition | [9] |
Experimental Protocols
General Synthesis of Pyrazole Carboxamide Derivatives
A generalized synthetic route starting from this compound is depicted below. Specific reaction conditions and purification methods vary depending on the desired final product.
Detailed Protocol for Amide Coupling (Example): To a solution of this compound (1 equivalent) in an appropriate aprotic solvent (e.g., DMF or DCM), a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents) are added. The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid. Subsequently, the desired amine (1.1 equivalents) is added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired carboxamide derivative.
In Vitro Kinase Inhibition Assay (Example: c-Met)
The inhibitory activity of the synthesized compounds against c-Met kinase can be determined using a variety of commercially available assay kits, typically based on TR-FRET, luminescence, or radioactivity.
General Protocol:
-
A solution of the test compound is prepared in DMSO and serially diluted.
-
The c-Met enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP are combined in a kinase reaction buffer.
-
The test compound dilutions are added to the enzyme/substrate mixture.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds (typically in a DMSO vehicle, with a final DMSO concentration kept below 0.5%) for a specified duration (e.g., 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
In Vivo Xenograft Studies
The antitumor efficacy of lead compounds is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.
Protocol:
-
Human cancer cells (e.g., U-87 MG or GTL-16) are subcutaneously injected into the flank of immunodeficient mice.
-
When the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The test compound is administered to the treatment groups at various doses and schedules (e.g., once or twice daily oral gavage).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed.
-
The antitumor efficacy is expressed as the percentage of tumor growth inhibition.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds for the development of novel anticancer therapies. The versatility of this scaffold allows for the generation of potent and selective inhibitors of key oncogenic targets such as c-Met and modulators of apoptosis-regulating proteins like Nur77. The preclinical data summarized in this guide highlight the significant potential of these compounds.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of the structure-activity relationships for different targets will be crucial for designing next-generation inhibitors with improved potency and selectivity. Additionally, investigating the potential for combination therapies with existing anticancer agents could unlock synergistic effects and overcome drug resistance. The continued development of compounds based on the this compound scaffold holds great promise for advancing the field of oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies | Semantic Scholar [semanticscholar.org]
- 11. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 16. Design, synthesis, and evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as anti-HCC agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacophore of Pyrazole Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous clinically successful drugs.[3][4][5] This technical guide provides an in-depth exploration of the pyrazole pharmacophore, summarizing key structure-activity relationships (SAR), presenting quantitative biological data, detailing experimental protocols for synthesis and evaluation, and visualizing relevant signaling pathways. The metabolic stability of pyrazole derivatives is a significant factor in their increased use in recently approved drugs.[1]
The Pyrazole Core: A Versatile Pharmacophore
The pyrazole nucleus serves as a cornerstone for a multitude of approved drugs targeting a diverse range of diseases.[1][3] Its unique electronic and steric properties allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, van der Waals forces, and π-π stacking. This adaptability has been exploited to design potent and selective inhibitors for enzymes such as kinases, cyclooxygenases (COX), and phosphodiesterases, as well as antagonists for various receptors.[6][7][8]
Structure-Activity Relationship (SAR) and Quantitative Data
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Extensive SAR studies have been conducted to optimize the potency and selectivity of these compounds.
Anticancer Activity
Pyrazole derivatives have shown significant promise as anticancer agents by targeting various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1][9][10][11]
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Thiadiazole Hybrid (6g) | EGFR | A549 | 0.024 | [4][9] |
| Pyrazolo[1,5-a]pyrimidine (34d) | - | HeLa | 10.41 | [12] |
| Pyrazolo[1,5-a]pyrimidine (34d) | - | DU-145 | 10.77 | [12] |
| Ferrocene-Pyrazole Hybrid (47c) | - | HCT-116 | 3.12 | [12] |
| Pyrazolo[4,3-d]pyrimidin-7(6H)-one (43m) | mTOR | A549 | 14 | [12] |
| Pyrazole-condensed heterocyclic (2e) | EGFR, ALK, VEGFR, TNKS | - | Potent Inhibition | [6] |
| Pyrazole-condensed heterocyclic (3d) | EGFR, ALK, VEGFR, TNKS | - | Potent Inhibition | [6] |
| Pyrazole-condensed heterocyclic (2d) | EGFR, ALK, VEGFR, TNKS | - | Potent Inhibition | [6] |
| Pyrazole Derivative (4) | CDK2 | - | 3.82 | [10][13] |
| Pyrazole Derivative (7a) | CDK2 | - | 2.01 | [10] |
| Pyrazole Derivative (7d) | CDK2 | - | 1.47 | [10] |
| Pyrazole Derivative (9) | CDK2 | - | 0.96 | [10] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (5) | CDK2 | MCF-7 | 8.03 | [11] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (5) | CDK2 | HepG2 | 13.14 | [11] |
| N-Manniche base (6b) | VEGFR2/CDK-2 | HepG2 | 2.52 | [14] |
| N-Manniche base (5a) | VEGFR2/CDK-2 | HepG2 | 3.46 | [14] |
| N-Manniche base (4a) | VEGFR2/CDK-2 | HepG2 | 4.4 | [14] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7][8][15] Celecoxib, a well-known selective COX-2 inhibitor, features a 1,5-diarylpyrazole scaffold.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Target(s) | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Derivative (2a) | COX-2 | 19.87 | - | [15] |
| Pyrazole Derivative (3b) | COX-2 | 39.43 | 22.21 | [15] |
| Pyrazole Derivative (4a) | COX-2 | 61.24 | 14.35 | [15] |
| Pyrazole Derivative (5b) | COX-2 | 38.73 | 17.47 | [15] |
| Pyrazole Derivative (5e) | COX-2 | 39.14 | 13.10 | [15] |
| Benzenesulfonamide Pyrazole (189a) | COX-2 | 39.43 | 22.21 | [8] |
| Benzenesulfonamide Pyrazole (189c) | COX-2 | 38.73 | 17.47 | [8] |
| Benzenesulfonamide Pyrazole (189d) | COX-2 | 39.14 | 13.10 | [8] |
| Diaryl Pyrazole (190a) | COX-2 | 17 | - | [8] |
Key Signaling Pathways
Pyrazole derivatives exert their therapeutic effects by modulating specific signaling pathways critical for disease progression.
EGFR/VEGFR-2 Signaling in Cancer
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key tyrosine kinases that regulate cancer cell proliferation, survival, and angiogenesis.[1] Dual inhibition of these receptors is a promising strategy in cancer therapy.[1]
CDK-Mediated Cell Cycle Regulation
Cyclin-Dependent Kinases (CDKs) are crucial for cell cycle progression.[2] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.[2]
Experimental Protocols
General Procedure for Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[16][17]
Workflow for a Typical Pyrazole Synthesis
Detailed Protocol for Pyrazole Hydrazone Synthesis [18]
-
Dissolve the appropriate pyrazole ketone derivative (0.01 mol) and phenyl hydrazine (0.01 mol) in ethanol (20 mL) in a round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture until the reaction is complete, monitoring its progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3).
-
After completion, concentrate the reaction mixture.
-
Filter the crude product, wash it with cold ethanol, and dry it under a vacuum.
-
Purify the obtained solid by recrystallization from ethanol to yield the desired pyrazole hydrazone derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)[19]
This assay quantifies the amount of ATP remaining after a kinase reaction, where the light output from a luciferase/luciferin reaction is inversely proportional to the kinase activity.
Protocol Steps:
-
Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor compounds in DMSO, typically starting from 10 mM. Further dilute in the kinase assay buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase-substrate mix in the assay buffer.
-
Add 0.5 µL of the diluted inhibitor compound (or DMSO for control).
-
Incubate for 15 minutes at room temperature to allow inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2.0 µL of ATP solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Anticancer Screening (MTT Assay)[11][20]
The MTT assay is a colorimetric method used to assess cell viability.
Protocol Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 values.
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets have solidified its importance in medicinal chemistry. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and exploit the therapeutic potential of pyrazole-based compounds. Future research will undoubtedly uncover novel pyrazole derivatives with enhanced efficacy and safety profiles for a variety of diseases.
References
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. QSAR study on CDK2 inhibition with pyrazole derivatives. [wisdomlib.org]
- 3. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
- 18. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a two-step procedure commencing with a Claisen condensation to form a key diketoester intermediate, followed by a cyclization reaction with hydrazine hydrate and subsequent saponification.
Experimental Protocols
This synthesis is divided into two main stages: the preparation of the intermediate, ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, and its subsequent conversion to the final product, this compound.
Part 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate
This initial step involves a Claisen condensation reaction between 4-acetylpyridine and diethyl oxalate, facilitated by a strong base such as sodium ethoxide.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Acetylpyridine | C₇H₇NO | 121.14 | 12.11 g | 0.10 |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | 16.08 g | 0.11 |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 7.49 g | 0.11 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 200 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Hydrochloric acid | HCl | 36.46 | As needed (1M aq.) | - |
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal (2.53 g, 0.11 mol) to anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon) in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. The mixture is stirred until all the sodium has reacted.
-
To the freshly prepared sodium ethoxide solution, a solution of 4-acetylpyridine (12.11 g, 0.10 mol) in anhydrous ethanol (50 mL) is added dropwise at room temperature with continuous stirring.
-
Following the addition of 4-acetylpyridine, diethyl oxalate (16.08 g, 0.11 mol) dissolved in anhydrous ethanol (50 mL) is added dropwise to the reaction mixture.
-
The resulting mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in cold water and acidified to pH 3-4 with 1M hydrochloric acid, leading to the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven to yield ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.
Part 2: Synthesis of this compound
The intermediate diketoester is then cyclized using hydrazine hydrate to form the pyrazole ring. The resulting ethyl ester is subsequently hydrolyzed to the target carboxylic acid.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate | C₁₁H₁₁NO₄ | 221.21 | 22.12 g | 0.10 |
| Hydrazine hydrate | H₆N₂O | 50.06 | 5.51 g | 0.11 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 10 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 150 mL | - |
| Sodium hydroxide | NaOH | 40.00 | 8.00 g | 0.20 |
| Hydrochloric acid | HCl | 36.46 | As needed (2M aq.) | - |
Procedure:
-
In a round-bottom flask, ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (22.12 g, 0.10 mol) is suspended in ethanol (150 mL).
-
To this suspension, glacial acetic acid (10 mL) is added, followed by the dropwise addition of hydrazine hydrate (5.51 g, 0.11 mol) with stirring.
-
The reaction mixture is heated to reflux for 8-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure to yield crude ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate.
-
The crude ester is then dissolved in a solution of sodium hydroxide (8.00 g, 0.20 mol) in water (100 mL) and ethanol (50 mL).
-
The mixture is heated to reflux for 4-6 hours to facilitate the hydrolysis of the ester.
-
After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to pH 4-5 with 2M hydrochloric acid.
-
The resulting precipitate, this compound, is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical Appearance |
| Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate | C₁₁H₁₁NO₄ | 221.21 | 70-80 | Yellowish solid |
| This compound | C₉H₇N₃O₂ | 189.17 | 80-90 (from ester) | Off-white to pale yellow solid |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Reaction cascade for the synthesis of the target compound.
Synthetic Routes for Pyrazole-3-Carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The pyrazole core serves as a versatile scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for several key synthetic routes to access these valuable compounds, aimed at researchers and professionals in the field of drug discovery and development.
Knorr Pyrazole Synthesis: Cyclocondensation of 1,3-Dicarbonyl Compounds
The Knorr pyrazole synthesis is a classic and widely utilized method for the preparation of pyrazoles, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[3] A significant consideration in this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomers.[1]
Experimental Protocol: Synthesis of a Pyrazolone from a β-Ketoester
This protocol describes the synthesis of a pyrazolone, a tautomeric form of a hydroxypyrazole, from a β-ketoester and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate (1.0 equivalent)
-
Hydrazine hydrate (2.0 equivalents)
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Diethyl ether
-
Ethanol
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the β-ketoester), add water (10 mL) to the hot reaction mixture with vigorous stirring.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir for 30 minutes to facilitate the precipitation of the product. For some products, cooling in an ice bath and adding a small amount of diethyl ether with vigorous stirring may be necessary to induce crystallization.[3]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry. The crude product can be further purified by recrystallization from ethanol.[3]
Quantitative Data for Knorr Synthesis Variants
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst/Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 1 | 100 | ~79 | [4] |
| 1,3-Diketones | Hydrazine | In situ from ketones & acid chlorides | - | - | Good | [5] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Arylhydrazine | N,N-dimethylacetamide / Acidic medium | - | Ambient | 74-77 | [2] |
Synthesis from Heterocyclic Precursors: Furan-2,3-diones
An alternative route to highly substituted pyrazole-3-carboxylic acids involves the reaction of furan-2,3-diones with hydrazine derivatives. This method provides access to complex pyrazole structures that may be challenging to obtain through other methods.[2][6]
Experimental Protocol: Synthesis of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
This protocol details the synthesis of a pyrazole-3-carboxylic acid from a furan-2,3-dione and a hydrazone.
Materials:
-
4-Benzoyl-5-phenylfuran-2,3-dione (1.0 equivalent)
-
N-Benzylidene-N′-(4-nitrophenyl)hydrazine (1.0 equivalent)
-
Benzene
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-benzoyl-5-phenylfuran-2,3-dione (e.g., 1 mmol) and N-benzylidene-N′-(4-nitrophenyl)hydrazine (e.g., 1 mmol) in benzene.
-
Heating: Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up and Isolation: After cooling to room temperature, the solvent is evaporated under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the desired pyrazole-3-carboxylic acid.
Quantitative Data for Synthesis from Furan-2,3-diones
| Furan-2,3-dione Derivative | Hydrazine Derivative | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-Benzoyl-5-phenylfuran-2,3-dione | N-Benzylidene-N′-(4-nitrophenyl)hydrazine | Benzene | Reflux | Reflux | 45 | [2] |
| Furan-2,3-diones | Arylhydrazines | Benzene | Reflux | Reflux | 45-65 | [2] |
| 4-Benzoyl-5-phenyl-2,3-furandione | (4-(trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazone | - | - | - | - | [6] |
Multicomponent Reactions (MCRs)
Multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazole-3-carboxylic acid derivatives in a single step from three or more starting materials. These reactions are highly valued for their ability to rapidly generate molecular diversity.[1]
Experimental Protocol: Three-Component Synthesis of 1,3-Substituted Pyrazoles
This protocol outlines a copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles.
Materials:
-
Enaminone (1.0 equivalent)
-
Hydrazine (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Copper catalyst (e.g., CuI)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMSO)
Procedure:
-
Reaction Setup: To a reaction vessel, add the enaminone, aryl halide, copper catalyst, and base.
-
Solvent and Reagent Addition: Add the solvent (e.g., DMSO) followed by the hydrazine.
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 100-120 °C) for the required time (typically several hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Quantitative Data for Multicomponent Syntheses
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Aldehyd | β-Ketoester | Hydrazine | Lewis Acid | - | - | High | [1] |
| Malononitrile | Aldehyde | Hydrazine | - | - | - | Good | [1] |
| Enaminone | Hydrazine | Aryl Halide | Copper | - | - | Good | [1] |
Signaling Pathway and Workflow Diagrams
The biological activity of pyrazole-3-carboxylic acid derivatives is often attributed to their ability to interact with specific signaling pathways. The following diagrams illustrate some of these interactions and a general workflow for their synthesis and evaluation.
References
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
Application Notes and Protocols for 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid as a JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid as a potential inhibitor of c-Jun N-terminal kinases (JNKs). This document includes an overview of the JNK signaling pathway, quantitative data for a closely related analog, and detailed protocols for in vitro and cellular assays to evaluate the inhibitory activity of this compound.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] They are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling pathway plays a crucial role in regulating various cellular processes such as apoptosis, inflammation, and cell proliferation. Dysregulation of the JNK pathway has been implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.
This compound: A Potential JNK Inhibitor
Quantitative Data for a Structurally Similar Analog
The following table summarizes the in vitro inhibitory activity of the analog 4-(1H-pyrazol-5-yl)pyridine. This data provides a strong rationale for investigating this compound as a JNK inhibitor.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| 4-(1H-pyrazol-5-yl)pyridine | JNK3 | 160 | No detectable activity against p38 | [1] |
JNK Signaling Pathway and Inhibition
The JNK signaling cascade is a multi-tiered pathway initiated by various stress signals. These signals activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7. Activated MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues, leading to its activation. Activated JNK phosphorylates a range of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in various cellular responses. This compound is hypothesized to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JNK and preventing the phosphorylation of its substrates.
Experimental Protocols
The following protocols are provided as a guide for the evaluation of this compound as a JNK inhibitor.
Experimental Workflow
A typical workflow for characterizing a novel JNK inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular efficacy.
References
Application Notes and Protocols for 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic Acid in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid in anti-inflammatory research. The information is based on the known activities of structurally related pyrazole derivatives. While specific data for this compound is limited in publicly available literature, the provided protocols and expected biological activities offer a strong starting point for investigation.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including significant anti-inflammatory properties.[1][2][3] The pyrazole scaffold is a key feature of several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2).[1][2] The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to suppress the production of pro-inflammatory mediators like prostaglandins and cytokines.[1][2] this compound, as a member of this class, is a promising candidate for investigation as a novel anti-inflammatory agent.
Postulated Mechanism of Action
Based on the known mechanisms of similar pyrazole-based anti-inflammatory compounds, this compound is hypothesized to exert its effects through the inhibition of key inflammatory pathways. The primary target is likely the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a central role in the synthesis of prostaglandins during inflammation.[1][2] By inhibiting COX-2, the compound would reduce the production of prostaglandins, thereby alleviating pain and inflammation.
Furthermore, pyrazole derivatives have been shown to modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][4] This suggests a potential interaction with upstream signaling pathways, such as the NF-κB pathway, which is a critical regulator of inflammatory gene expression.
Quantitative Data of Structurally Related Pyrazole Derivatives
| Compound Class | Assay | Target | IC50 / % Inhibition | Reference Compound | Reference IC50 / % Inhibition |
| Pyrazole-pyridazine hybrids | In vitro COX-2 Inhibition | COX-2 | IC50: 1.15 µM | Celecoxib | IC50: 2.16 µM |
| Pyrazole-pyridazine hybrids | In vitro COX-1 Inhibition | COX-1 | IC50: >100 µM | Celecoxib | IC50: 5.42 µM |
| Pyrazolylthiazole carboxylates | In vivo Carrageenan-induced paw edema | Inflammation | 93.06% inhibition | Indomethacin | 91.32% inhibition |
| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives | In vivo Carrageenan-induced paw edema | Inflammation | Potent activity | Indomethacin | - |
| Pyrazole-NO hybrids | In vivo Carrageenan-induced paw edema | Inflammation | Significant activity | Indomethacin | - |
Note: The data presented is for structurally related but distinct molecules. Experimental results for this compound may vary.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of this compound.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the compound's ability to inhibit the activity of COX enzymes.
-
Principle: The assay measures the peroxidase activity of COX enzymes, which catalyzes the conversion of a substrate to a colored product. Inhibition of this reaction by the test compound is measured spectrophotometrically.
-
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or reference inhibitor to the wells.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition).
-
2. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines in immune cells.
-
Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS, a potent inflammatory agent, which induces the production and release of cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is measured by ELISA.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Determine the effect of the compound on cytokine production compared to the LPS-stimulated control.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound.[5][6]
-
Principle: Injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compound
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of each animal using a plethysmometer or calipers.
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
-
Conclusion
This compound represents a promising scaffold for the development of new anti-inflammatory agents. The protocols and background information provided in these application notes offer a solid foundation for researchers to initiate investigations into its biological activity. Based on the extensive literature on related pyrazole derivatives, it is anticipated that this compound will exhibit inhibitory effects on key inflammatory mediators and pathways. Further experimental validation is crucial to elucidate its precise mechanism of action and therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Application Notes and Protocols for the Synthesis of Pyrazole Carboxamide Chalcone Hybrids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxamide chalcone hybrids are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent pharmacological activities. These hybrid molecules strategically combine the structural features of three important pharmacophores: the pyrazole ring, the carboxamide linker, and the chalcone backbone. Pyrazoles are known for a wide range of bioactivities including anti-inflammatory, analgesic, and anticancer properties.[1][2] Chalcones, α,β-unsaturated ketones, also exhibit a broad spectrum of activities such as antimicrobial, anti-inflammatory, and antitumor effects.[3][4] The amide linkage provides structural rigidity and potential hydrogen bonding interactions, often enhancing the biological activity of the parent molecules. This document provides detailed methodologies for the synthesis of these promising hybrid compounds.
Synthetic Strategies
The synthesis of pyrazole carboxamide chalcone hybrids typically involves a multi-step approach. The two primary strategies involve either the formation of the chalcone moiety first, followed by the introduction of the pyrazole carboxamide, or the synthesis of a pyrazole carboxamide precursor which is then condensed to form the chalcone. A common and versatile method is the Claisen-Schmidt condensation for the formation of the chalcone scaffold.[1][5]
A generalized synthetic approach can be visualized as a convergent synthesis where a pyrazole carboxylic acid is coupled with an amino-functionalized acetophenone, followed by a Claisen-Schmidt condensation with an appropriate aldehyde.
Experimental Protocols
Protocol 1: Synthesis of N-(4-acetylphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
This protocol details the synthesis of a key intermediate where the pyrazole carboxamide moiety is attached to an acetophenone.
Materials:
-
1,3-diphenyl-1H-pyrazole-4-carboxylic acid
-
1-(4-aminophenyl)ethan-1-one
-
N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP)
Procedure: [6]
-
To a stirred solution of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid (5 g, 0.018 mol) in DMF (10 mL), add DMAP (2.54 g, 0.020 mol) at room temperature.
-
Subsequently, add EDC.HCl (5.3 g, 0.028 mol) and HOBt (2.89 g, 0.0189 mol) to the reaction mixture.
-
Stir the mixture for 15-20 minutes.
-
Add 1-(4-aminophenyl)ethan-1-one to the reaction mixture and continue stirring at room temperature for 10-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(4-acetylphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide.
Protocol 2: Synthesis of Pyrazole Carboxamide Chalcone Hybrids via Claisen-Schmidt Condensation
This protocol describes the final step of condensing the pyrazole carboxamide intermediate with various aromatic aldehydes to yield the target hybrid molecules.
Materials:
-
N-(4-acetylphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide (from Protocol 1)
-
Substituted aromatic aldehydes
-
Ethanol or Methanol
-
Aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (e.g., 20%)
-
Dissolve an equimolar mixture of N-(4-acetylphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
To this mixture, slowly add an aqueous solution of KOH (20%, 10 mL).
-
Stir the reaction mixture at room temperature for 24 hours.[7]
-
Monitor the completion of the reaction by TLC.
-
Pour the reaction mixture into crushed ice and neutralize with a dilute acid (e.g., acetic acid or HCl).
-
The resulting precipitate is the crude pyrazole carboxamide chalcone hybrid.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
Alternative Green Synthesis Approach: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers significant advantages, including shorter reaction times, higher yields, and enhanced product purity.[8][9]
Data Presentation
Table 1: Reaction Conditions and Yields for Chalcone Synthesis
| Entry | Aldehyde Substituent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-Chloro | aq. KOH | Ethanol | 24 | 78 | [7] |
| 2 | 4-Methoxy | aq. KOH | Ethanol | 24 | 82 | [7] |
| 3 | 4-Nitro | aq. KOH | Ethanol | 24 | 75 | [7] |
| 4 | Unsubstituted | aq. NaOH | PEG-400 | 2-3 | 85 | [1] |
| 5 | 2,4-Dichloro | Microwave | - | 0.1-0.2 | 80-85 | [8][9] |
Table 2: Biological Activity of Selected Pyrazole Carboxamide Chalcone Hybrids
| Compound ID | Target | Activity | Value | Reference |
| 9a | Leishmania infantum | IC50 | 7.16 µM | [6] |
| 9b | Trypanosoma brucei brucei | IC50 | 0.51 µM | [6] |
| 9n | Trypanosoma brucei rhodesiense | IC50 | 0.46 µM | [6] |
| 1a | MCF-7 (Breast Cancer Cell Line) | LC50 | 0.62 µM | [10] |
Characterization
The synthesized compounds should be characterized using standard spectroscopic techniques:
-
FT-IR: To confirm the presence of key functional groups such as C=O (amide and ketone), N-H (amide), and C=C (chalcone).
-
¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the formation of the desired product.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compounds.
Troubleshooting and Optimization
-
Low Yields in Coupling Step: Ensure anhydrous conditions and use freshly opened reagents. The reaction time can be extended, or the temperature can be slightly elevated.
-
Incomplete Claisen-Schmidt Condensation: The concentration of the base can be adjusted. For less reactive aldehydes, a stronger base or longer reaction times may be necessary. Microwave irradiation can be employed to drive the reaction to completion.[8][9]
-
Purification Challenges: If recrystallization is not effective, column chromatography on silica gel can be used for purification. A mixture of hexane and ethyl acetate is often a suitable eluent system.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their Material Safety Data Sheets (MSDS).
-
Bases like NaOH and KOH are corrosive and should be handled with caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
References
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Note: Spectroscopic Characterization of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and spectroscopic characterization of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The methods for its preparation via condensation and subsequent saponification are outlined, followed by a comprehensive analysis of its structural features using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All spectroscopic data is presented in a clear, tabular format for ease of reference.
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis Protocol
A plausible synthetic route involves a two-step process starting from the condensation of a β-ketoester with isonicotinohydrazide, followed by saponification of the resulting ester.
Caption: Synthetic workflow for this compound.
Materials:
-
Isonicotinohydrazide
-
Diethyl oxalacetate sodium salt
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate
-
To a solution of isonicotinohydrazide (1 eq.) in ethanol, add diethyl oxalacetate sodium salt (1.1 eq.).
-
Add a catalytic amount of concentrated HCl.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude ester.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate in a 2M aqueous solution of NaOH.
-
Reflux the mixture for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.
Spectroscopic Characterization Data
The following tables summarize the expected spectroscopic data for this compound based on analysis of structurally similar compounds.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | COOH |
| ~8.7 | d | 2H | H-2', H-6' (Pyridine) |
| ~7.8 | d | 2H | H-3', H-5' (Pyridine) |
| ~7.2 | s | 1H | H-4 (Pyrazole) |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | COOH |
| ~151.0 | C-2', C-6' (Pyridine) |
| ~145.0 | C-5 (Pyrazole) |
| ~140.0 | C-3 (Pyrazole) |
| ~138.0 | C-4' (Pyridine) |
| ~121.0 | C-3', C-5' (Pyridine) |
| ~105.0 | C-4 (Pyrazole) |
Table 3: IR Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3100 | Medium | C-H stretch (Aromatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1550 | Medium | C=N, C=C stretch (Pyridine, Pyrazole) |
| ~1420 | Medium | O-H bend (Carboxylic acid) |
| ~1250 | Medium | C-O stretch (Carboxylic acid) |
| ~820 | Strong | C-H out-of-plane bend (p-disubstituted pyridine) |
Table 4: Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 190.06 | [M+H]⁺ |
| 212.04 | [M+Na]⁺ |
Experimental Workflow for Characterization
Application Notes and Protocols for 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic Acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid and its derivatives as a scaffold in the development of novel agrochemicals. This document details its application as a fungicide, herbicide, and insecticide, including mechanisms of action, synthesis protocols, and bioassay procedures.
Introduction
This compound is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules for the agrochemical industry. Its derivatives have demonstrated potent fungicidal, herbicidal, and insecticidal properties. The pyrazole ring, coupled with a pyridine moiety, offers a unique chemical space for developing next-generation crop protection agents.
Fungicidal Applications
Derivatives of this compound, particularly pyrazole carboxamides, are highly effective fungicides. Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[1] This disruption of the electron transport chain leads to the cessation of ATP production and ultimately fungal cell death.
Quantitative Fungicidal Activity Data
While specific data for this compound derivatives are not extensively available in the public domain, the following table presents data for structurally related pyrazole carboxamides to illustrate their potential efficacy.
| Compound ID | Target Fungus | EC50 (mg/L) | Reference Compound | EC50 (mg/L) |
| SCU2028¹ | Rhizoctonia solani | 0.022 | Thifluzamide | - |
| 6i² | Valsa mali | 1.77 | Boscalid | 9.19 |
| 19i² | Valsa mali | 1.97 | Boscalid | 9.19 |
| 23i² | Rhizoctonia solani | 3.79 | - | - |
| B6³ | Rhizoctonia solani | 0.23 | Thifluzamide | 0.20 |
¹N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide[2] ²Pyrazole carboxamide thiazole derivative[3] ³N'-phenyl-1H-pyrazole pyrazole-4-sulfonohydrazide derivative[4]
Signaling Pathway: SDH Inhibition
The following diagram illustrates the mechanism of action of pyrazole carboxamide fungicides.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole Carboxamide Fungicides.
Experimental Protocol: In Vitro Mycelium Growth Inhibition Assay
This protocol is adapted from standard mycelium growth rate methods.[5][6][7][8]
Objective: To determine the in vitro inhibitory effect of this compound derivatives on the mycelial growth of pathogenic fungi.
Materials:
-
Test compounds (derivatives of this compound)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Cultures of pathogenic fungi (e.g., Rhizoctonia solani, Valsa mali)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
Preparation of Amended Media: Autoclave the PDA medium and cool it to 50-60°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate containing PDA with the same amount of DMSO used for the highest concentration of the test compound.
-
Pouring Plates: Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.
-
Inoculation: Using a sterile cork borer, cut 5 mm diameter mycelial plugs from the edge of an actively growing fungal culture. Place one plug in the center of each PDA plate (both control and treated).
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), perform a dose-response analysis using a range of concentrations and appropriate statistical software.
Herbicidal Applications
The pyridine carboxylic acid moiety is a well-known pharmacophore in herbicides, often acting as a synthetic auxin mimic.[9] The incorporation of a pyrazole ring can modulate the herbicidal activity and spectrum.
Quantitative Herbicidal Activity Data
Specific herbicidal activity data for this compound is limited. The table below presents data for a related pyrazole-picolinic acid derivative to indicate potential efficacy.
| Compound ID | Target Weed | Application Rate (g a.i./ha) | % Inhibition (Post-emergence) |
| V-8¹ | Various broadleaf weeds | 300 | > Picloram |
¹4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative[10][11]
Experimental Workflow: Greenhouse Herbicidal Bioassay
The following diagram outlines the workflow for a post-emergence herbicidal bioassay.
Caption: Workflow for a Post-Emergence Herbicidal Greenhouse Bioassay.
Experimental Protocol: Post-Emergence Herbicidal Assay in Greenhouse
This protocol is based on standard greenhouse testing procedures for herbicides.[1][12][13][14][15][16][17][18]
Objective: To evaluate the post-emergence herbicidal efficacy of this compound derivatives.
Materials:
-
Test compounds
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and a crop species (e.g., corn, wheat)
-
Pots (10 cm diameter)
-
Potting soil
-
Greenhouse with controlled environment
-
Laboratory spray chamber
Procedure:
-
Plant Cultivation: Sow seeds of the selected weed and crop species in pots filled with potting soil. After emergence, thin the seedlings to a uniform number (e.g., 3-5 plants per pot). Grow the plants in the greenhouse under controlled conditions (e.g., 25/18°C day/night, 16-hour photoperiod) until they reach the 2-4 true leaf stage.
-
Herbicide Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant. From the stock solution, prepare a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100, 200 g a.i./ha). Include an untreated control (solvent and surfactant only).
-
Herbicide Application: Transfer the potted plants to a calibrated laboratory spray chamber. Apply the herbicide solutions evenly to the plants.
-
Post-Treatment Care: Return the treated plants to the greenhouse and maintain the controlled environmental conditions.
-
Data Collection: Visually assess the percentage of plant injury (0% = no effect, 100% = complete kill) at 3, 7, 14, and 21 days after treatment. At 21 days, harvest the above-ground biomass of all plants in each pot, and determine the fresh and dry weights.
-
Data Analysis: Calculate the percent growth reduction for each treatment compared to the untreated control. Determine the GR50 (the dose required for 50% growth reduction) using appropriate statistical software.
Insecticidal Applications
The pyrazole scaffold is present in several commercial insecticides. Derivatives of this compound can be designed to target various insect pests.
Quantitative Insecticidal Activity Data
The following table shows the insecticidal activity of a pyrazole-5-carboxylic acid derivative against aphids, providing an indication of the potential of this chemical class.
| Compound ID | Target Insect | Concentration (mg/L) | Mortality (%) |
| 7h¹ | Aphis fabae | 12.5 | 85.7 |
¹1H-pyrazole-5-carboxylic acid derivative containing an oxazole ring.[12]
Experimental Workflow: Insecticidal Contact Bioassay
The diagram below outlines the general workflow for an insecticidal contact bioassay.
Caption: Workflow for an Insecticidal Contact Bioassay.
Experimental Protocol: Contact Insecticidal Bioassay for Aphids (Leaf-Dip Method)
This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) recommended method.[19][20][21][22]
Objective: To determine the contact toxicity of this compound derivatives against aphids.
Materials:
-
Test compounds
-
Acetone or other suitable solvent
-
Surfactant (e.g., Triton X-100)
-
Host plant leaves (e.g., fava bean, cabbage)
-
Petri dishes
-
Agar
-
Synchronized population of aphids (e.g., Aphis fabae)
-
Fine paintbrush
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent. Make a series of dilutions in water containing a surfactant to obtain the desired test concentrations. Include a control solution with water and surfactant only.
-
Leaf Treatment: Excise healthy leaves from the host plant. Dip each leaf into a test solution for 10-30 seconds, ensuring complete and uniform coverage. Allow the leaves to air-dry on a clean surface.
-
Preparation of Assay Arenas: Prepare a 1% agar solution and pour it into petri dishes to a depth of 3-4 mm. Once the agar has solidified, place one treated leaf on the agar surface in each petri dish.
-
Insect Infestation: Using a fine paintbrush, carefully transfer a known number of adult aphids (e.g., 10-20) onto each treated leaf.
-
Incubation: Cover the petri dishes and maintain them in a controlled environment (e.g., 22-25°C, 16-hour photoperiod).
-
Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when gently prodded with the paintbrush are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis or other suitable statistical methods.
Synthesis Protocols
The following are general protocols for the synthesis of this compound and its carboxamide derivatives.
Synthesis of this compound
This synthesis typically involves a multi-step process. A general representation is provided below.
Caption: General Synthetic Workflow for this compound.
A more detailed, exemplary synthesis is as follows:
-
Condensation: React pyridine-4-carboxaldehyde with a suitable ketoester (e.g., diethyl oxalate) in the presence of a base (e.g., sodium ethoxide) to form an enolate intermediate.
-
Cyclization: Treat the intermediate with hydrazine hydrate in a suitable solvent (e.g., ethanol) to form the pyrazole ring, yielding the ethyl ester of this compound.
-
Hydrolysis: Hydrolyze the resulting ester using a base (e.g., NaOH or KOH) followed by acidification to yield the final carboxylic acid product.
Synthesis of 5-Pyridin-4-yl-1H-pyrazole-3-carboxamides
Objective: To synthesize carboxamide derivatives from the corresponding carboxylic acid.
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
Desired amine
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Acid Chloride Formation: Suspend the this compound in an anhydrous solvent. Add thionyl chloride or oxalyl chloride dropwise at 0°C. Stir the mixture at room temperature or under reflux until the reaction is complete (monitored by TLC or disappearance of the solid). Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent. At 0°C, add a solution of the desired amine and a base (e.g., triethylamine) in the same solvent. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired carboxamide.
Conclusion
This compound represents a promising scaffold for the development of novel agrochemicals with diverse modes of action. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and bioactivity of new derivatives for fungicidal, herbicidal, and insecticidal applications. Further optimization of this core structure holds significant potential for the discovery of next-generation crop protection solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First report of antifungal activity conferred by non‐conventional peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 10. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 18. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 19. researchgate.net [researchgate.net]
- 20. 2.13. Insecticides and Aphid Bioassays [bio-protocol.org]
- 21. irac-online.org [irac-online.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Formation from Pyrazole Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of amides from pyrazole carboxylic acids, a crucial transformation in the development of novel therapeutics and agrochemicals. The protocols outlined herein are based on established and versatile methods reported in the chemical literature, offering guidance on reagent selection, reaction optimization, and product purification.
I. Overview of Synthetic Strategies
The synthesis of pyrazole carboxamides is a cornerstone in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. The most prevalent and flexible approach involves the coupling of a pre-synthesized pyrazole carboxylic acid with a desired amine. This strategy allows for late-stage diversification, enabling the creation of a library of amide derivatives from a common intermediate.
An alternative, less common strategy involves the formation of the amide bond on an acyclic precursor prior to the cyclization reaction that forms the pyrazole ring. The choice of strategy is typically dictated by the availability of starting materials and the chemical compatibility of the substituents. This document will focus on the more widely adopted post-cyclization amidation strategy.
II. Experimental Workflows and Visualizations
The general workflow for the formation of amides from pyrazole carboxylic acids is depicted below. This process typically begins with the activation of the carboxylic acid, followed by the nucleophilic attack of an amine to form the amide bond, and concludes with purification of the final product.
Caption: General workflow for pyrazole amide synthesis.
A more detailed chemical pathway illustrating the conversion of a pyrazole carboxylic acid to its corresponding amide via an acid chloride intermediate is shown below.
Caption: Reaction pathway via acid chloride formation.
III. Experimental Protocols
Two common and effective methods for the synthesis of pyrazole amides are detailed below.
Protocol 1: Amide Formation via Acid Chloride Intermediate
This robust method is suitable for a wide range of pyrazole carboxylic acids and amines. The in-situ formation of the highly reactive acid chloride drives the reaction to completion.
1. Formation of Pyrazole-carbonyl Chloride: a. To a solution of the pyrazole carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (2-5 eq) dropwise at 0 °C. b. Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1] c. Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude pyrazole-carbonyl chloride, which is typically used immediately in the next step without further purification.[2]
2. Amide Formation: a. Dissolve the crude pyrazole-carbonyl chloride in fresh anhydrous DCM and cool the solution to 0 °C. b. In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM. c. Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[2] d. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC.[2]
3. Work-up and Purification: a. Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the pure pyrazole amide.[2][3]
Protocol 2: Direct Amide Coupling Using Coupling Reagents
This method avoids the use of harsh reagents like SOCl₂ and is particularly useful for substrates with sensitive functional groups. A variety of coupling reagents can be employed.
1. Reaction Setup: a. To a solution of the pyrazole carboxylic acid (1.0 eq), the desired amine (1.1-1.5 eq), and a coupling agent (e.g., HATU, HBTU, DCC, or phosphonitrilic chloride trimer) (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., DCM, DMF, or THF), add a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) (2-3 eq) at 0 °C or room temperature.[4][5]
2. Reaction Execution: a. Stir the reaction mixture at room temperature for 4-24 hours. The optimal reaction time can vary significantly depending on the substrates and coupling agent used. Monitor the reaction progress by TLC.
3. Work-up and Purification: a. Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash successively with a weak acid (e.g., 1M HCl or saturated NH₄Cl), a saturated aqueous solution of NaHCO₃, and brine. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography or recrystallization.[6]
IV. Data Presentation
The selection of the appropriate coupling method can significantly impact the yield of the desired pyrazole amide. The following table summarizes a comparison of different methodologies for the synthesis of 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide.[6]
| Protocol | Coupling Agent/Conditions | Solvent | Yield (%) |
| A | TiCl₄, Pyridine | Pyridine | 12 |
| B | DCC, DMAP | DCM | 8 |
| C | 4-Methylphenyl boronic acid | Toluene | 7 |
| D | Heat | Xylene | - |
Data extracted from a study on the synthesis of pyrazole-thiophene-based amides.[6] The study noted that the use of sterically hindered amines resulted in poor yields with some methods.
Another study on the synthesis of functionalized thiophene-based pyrazole amides reported the following yields for a Suzuki-Miyaura cross-coupling reaction following amidation:[7]
| Derivative | Yield (%) |
| 9a | 75 |
| 9b | 72 |
| 9c | 81 |
| 9d | 66 |
| 9e | 78 |
| 9f | 79 |
| 9g | 70 |
| 9h | 76 |
V. Characterization
The synthesized pyrazole carboxamides can be characterized using a variety of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. In ¹H NMR, the amide proton (CONH) typically appears as a broad singlet between δ 10.76-10.94 ppm.[1] In ¹³C NMR, the amide carbonyl carbon signal is expected in the range of δ 159.00-162.78 ppm.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide at 3224-3427 cm⁻¹ and the C=O stretching of the amide carbonyl group.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.[1]
-
Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product.
-
Melting Point: The melting point of a crystalline product is a good indicator of its purity.
By following these detailed protocols and utilizing the provided data for guidance, researchers can efficiently synthesize a diverse range of pyrazole carboxamides for further investigation in drug discovery and development programs.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. iajpr.com [iajpr.com]
- 6. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Novel Pyrazole-Based Therapeutic Agents in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel pyrazole-based therapeutic agents for neuropharmacology. This document includes detailed synthetic protocols, methodologies for key neuropharmacological assays, and a summary of quantitative data to facilitate the discovery and development of next-generation therapeutics for neurological disorders.
Introduction to Pyrazole Scaffolds in Neuropharmacology
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2] Pyrazole derivatives have shown significant potential in the treatment of a wide range of neurological and psychiatric disorders, including depression, anxiety, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4][5] Their therapeutic effects are mediated through interactions with various neuropharmacological targets, such as monoamine oxidase (MAO), cannabinoid receptors (CB1), acetylcholinesterase (AChE), and muscarinic acetylcholine receptors.[4][6][7][8][9][10]
This document outlines the synthesis and evaluation of novel pyrazole-based compounds, providing researchers with the necessary protocols to advance their drug discovery programs.
Synthesis of Pyrazole-Based Compounds
The synthesis of pyrazole derivatives can be achieved through various methods, with the cyclocondensation reaction being a primary route.[1] This typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] Both conventional heating and microwave-assisted organic synthesis have been successfully employed, with the latter often providing advantages in terms of reaction time and yield.[6][7]
General Protocol for the Synthesis of 1,3,5-Trisubstituted-2-Pyrazoline Derivatives
This protocol describes a three-step synthesis of 1,3,5-trisubstituted-2-pyrazoline derivatives, which have demonstrated significant antidepressant and anxiolytic activities.[6][7]
Experimental Protocol:
Step 1: Synthesis of Chalcones (α,β-unsaturated ketones)
-
Dissolve an appropriate aromatic aldehyde and an aromatic ketone in ethanol.
-
Add an aqueous solution of sodium hydroxide dropwise to the mixture with constant stirring.
-
Continue stirring at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines
-
Reflux a mixture of the synthesized chalcone and hydrazine hydrate in glacial acetic acid for 6-8 hours.
-
Monitor the reaction progress using TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude pyrazoline derivative by recrystallization from a suitable solvent (e.g., ethanol).
Step 3: N-Substitution (Optional, for N-acylated or N-sulfonylated derivatives)
-
Dissolve the synthesized pyrazoline in a suitable solvent (e.g., pyridine).
-
Add the desired acyl chloride or sulfonyl chloride dropwise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter, wash, and recrystallize the final compound.
In Vitro Neuropharmacological Evaluation
A battery of in vitro assays is essential to characterize the pharmacological profile of novel pyrazole derivatives. These assays help in determining the mechanism of action and identifying the most promising candidates for further development.
Monoamine Oxidase A (MAO-A) Inhibition Assay
Several pyrazoline derivatives have been identified as potential inhibitors of MAO-A, an enzyme implicated in the pathophysiology of depression and anxiety disorders.[6][7][11]
Experimental Protocol:
-
Enzyme Preparation: Obtain recombinant human MAO-A.
-
Assay Buffer: Prepare a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Substrate: Use a suitable substrate for MAO-A, such as kynuramine or p-tyramine.
-
Inhibitor Preparation: Dissolve the test pyrazole compounds in DMSO to prepare stock solutions.
-
Assay Procedure:
-
Pre-incubate the MAO-A enzyme with various concentrations of the test compounds or a standard inhibitor (e.g., clorgyline) in the assay buffer for 15 minutes at 37 °C.
-
Initiate the reaction by adding the substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37 °C.
-
Stop the reaction by adding a stopping solution (e.g., 2N NaOH).
-
Measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Acetylcholinesterase (AChE) Inhibition Assay
Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Certain pyrazole derivatives have shown promising AChE inhibitory activity.[4][12]
Experimental Protocol:
-
Enzyme and Substrate: Use purified human AChE and acetylthiocholine iodide (ATCI) as the substrate.
-
Reagents: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is used for colorimetric detection.
-
Assay Buffer: Prepare a phosphate buffer (pH 8.0).
-
Inhibitor Preparation: Prepare serial dilutions of the pyrazole compounds in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, DTNB, and the test compound or a standard inhibitor (e.g., donepezil).
-
Add the AChE enzyme and incubate for 15 minutes at 25 °C.
-
Initiate the reaction by adding the substrate (ATCI).
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 values.
In Vivo Behavioral Models
To assess the potential therapeutic effects of pyrazole compounds on CNS disorders, various in vivo behavioral models are employed.
Tail Suspension Test (TST) for Antidepressant Activity
The Tail Suspension Test is a widely used model to screen for potential antidepressant activity.[11]
Experimental Protocol:
-
Animals: Use male Swiss albino mice.
-
Drug Administration: Administer the test pyrazole compounds or a standard antidepressant (e.g., imipramine) intraperitoneally (i.p.) 30-60 minutes before the test. A vehicle control group (e.g., saline with a small amount of DMSO) should also be included.
-
Test Procedure:
-
Individually suspend each mouse by its tail from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail.
-
The mouse should be suspended in a position where it cannot touch any surfaces.
-
Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement except for minor tremors.
-
-
Data Analysis: Compare the duration of immobility in the drug-treated groups with the vehicle control group. A significant reduction in immobility time is indicative of antidepressant-like activity.
Data Presentation
The following tables summarize the quantitative data for representative pyrazole-based compounds from various studies.
Table 1: MAO-A Inhibitory Activity of Selected Pyrazoline Derivatives
| Compound | R1 | R2 | R3 | IC50 (µM) | Reference |
| PFC-3 | H | 2-hydroxyphenyl | 4-benzyloxyphenyl | Value not specified, but identified as highly active | [6][7] |
| PFC-12 | H | anthracen-9-yl | 4-methylphenyl | Value not specified, but identified as highly active | [6][7] |
| IVh | Structure not fully specified | - | - | Value not specified, but showed highest activity | [11] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrazoline Derivatives
| Compound | Structure Description | IC50 (nM) | Ki (nM) | Reference |
| A01 | 4-(3-(2,5-Difluorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamide | 6.36 | 3.31 ± 1.44 | [12] |
| A05 | 4-(3-(Anthracen-9-yl)-4,5-dihydro-1H-pyrazol-5-yl)benzene-1,3-diol | - | 7.2 ± 0.2 | [12] |
| A13 | 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | 23.47 ± 1.17 | - | [12] |
Note: The specific IC50 values for some compounds were not explicitly stated in the provided search results but were described as being highly active.
Visualizations
The following diagrams illustrate key concepts in the development of pyrazole-based neuropharmacological agents.
Caption: Experimental workflow for the development of pyrazole-based therapeutic agents.
Caption: Mechanism of action for pyrazole-based MAO-A inhibitors.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation | EXCLI Journal [excli.de]
- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purity Assessment of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic Acid
Introduction
5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development due to its potential biological activities, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of this compound is a critical quality attribute that can directly impact its efficacy, safety, and stability. Therefore, robust and reliable analytical techniques are essential for its comprehensive purity assessment.
These application notes provide detailed protocols for the determination of purity and the identification of potential impurities in this compound using a multi-tiered analytical approach. The methodologies described herein are intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Mass Spectrometry (MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity verification, and Thermal Analysis (TGA/DSC) for assessing thermal stability and the presence of residual solvents or hydrates.
Analytical Techniques for Purity Assessment
A comprehensive purity assessment of this compound necessitates the use of orthogonal analytical techniques to provide a complete picture of the compound's purity profile.
-
High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC is the gold standard for separating and quantifying the main component from its impurities.[1] A validated reverse-phase HPLC (RP-HPLC) method can provide high-resolution separation of closely related impurities.
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the identification and structural elucidation of unknown impurities by providing molecular weight information.[1][2] High-resolution mass spectrometry (HRMS) can further aid in determining the elemental composition of impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the unambiguous structural confirmation of the main component and can also be used to identify and quantify impurities without the need for reference standards (qNMR). Both ¹H and ¹³C NMR are crucial for a complete structural analysis.[4][5][6]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information on the thermal stability, melting point, and the presence of volatile impurities, residual solvents, or water content (hydrates).[7][8][9]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile or methanol) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
c. Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is designed to identify potential impurities detected by the HPLC method.
a. Sample Preparation:
Prepare the sample as described in the HPLC protocol.
b. LC-MS Conditions:
| Parameter | Condition |
| LC System | Same as HPLC method |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Mass Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
c. Data Analysis:
The mass spectra of the impurity peaks are analyzed to determine their molecular weights. This information, combined with fragmentation patterns from tandem MS (MS/MS) experiments, can be used to propose the structures of the impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
This protocol outlines the use of ¹H and ¹³C NMR for structural verification and purity assessment.
a. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Transfer the solution to an NMR tube.
b. NMR Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton decoupled |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 5 s | 2 s |
c. Data Analysis:
The acquired spectra are compared with the expected chemical shifts and coupling constants for this compound. The presence of unexpected signals may indicate impurities, which can be quantified using a suitable internal standard (qNMR).
Thermal Analysis (TGA/DSC)
This protocol is for assessing the thermal stability and the presence of volatile components.
a. Sample Preparation:
Accurately weigh 3-5 mg of the sample into an aluminum pan.
b. TGA/DSC Conditions:
| Parameter | Condition |
| Instrument | Simultaneous TGA-DSC Analyzer |
| Temperature Range | 30 °C to 400 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen, 50 mL/min |
| Pan Type | Aluminum, open or pierced lid |
c. Data Analysis:
The TGA curve will show weight loss as a function of temperature, indicating decomposition or the loss of volatiles. The DSC curve will show thermal events such as melting, crystallization, or decomposition as endothermic or exothermic peaks.
Data Presentation
The quantitative data obtained from the analytical techniques should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: HPLC Purity and Impurity Profile
| Peak No. | Retention Time (min) | Area (%) | Proposed Identity |
| 1 | 5.2 | 0.15 | Starting Material A |
| 2 | 8.9 | 99.5 | This compound |
| 3 | 12.1 | 0.25 | Dimer impurity |
| 4 | 15.4 | 0.10 | Unknown |
Table 2: Summary of Analytical Results
| Analytical Technique | Parameter | Result |
| HPLC | Purity (Area %) | 99.5% |
| LC-MS | Molecular Ion (m/z) | 190.0611 [M+H]⁺ |
| ¹H NMR | Conforms to Structure | Yes |
| TGA | Weight Loss below 150°C | < 0.2% |
| DSC | Melting Point | 285 °C (with decomposition) |
Visualizations
Caption: Overall workflow for the purity assessment of the target compound.
Caption: Decision logic for selecting the appropriate analytical technique.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 8. news-medical.net [news-medical.net]
- 9. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, which involves reacting a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[1][2] Other significant methods include the reaction of α,β-unsaturated carbonyl compounds with hydrazines, 1,3-dipolar cycloaddition of diazo compounds with alkynes, and various multicomponent reactions.[1][3][4]
Q2: My pyrazole synthesis is resulting in a very low yield. What are the common causes?
A2: Low yields in pyrazole synthesis can stem from several factors.[5] The most common issues include:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to side reactions.[5][6] Hydrazine derivatives can degrade over time, so using a fresh reagent is recommended.[6]
-
Incomplete Reaction: The reaction may not have reached completion.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS is crucial to determine the optimal reaction time.[5][7]
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical parameters that may require optimization.[5] For many condensation reactions, heating or refluxing is necessary.[7]
-
Side Reactions: The formation of unwanted byproducts, such as regioisomers or products from incomplete cyclization, can significantly lower the yield of the desired pyrazole.[5][7]
Q3: I am observing the formation of two regioisomers. How can I improve regioselectivity?
A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][5] The initial nucleophilic attack of the hydrazine can occur at two different carbonyl groups, leading to different pyrazole products.[5] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[5] Strategies to improve regioselectivity include:
-
Solvent Selection: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.[1]
-
pH Control: Adjusting the reaction's pH can influence the initial site of attack.[1] Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[1][5]
-
Steric Guidance: Using a hydrazine with a bulky substituent can sterically direct the reaction, favoring the formation of a single regioisomer.[5]
Q4: The reaction mixture has turned dark or discolored. Is this a problem?
A4: Discoloration is a frequent observation, particularly in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material itself.[5] If the reaction mixture becomes too acidic, it can also promote the formation of colored byproducts.[5] While not always detrimental to the final product yield after purification, it indicates the presence of impurities. Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction profile.[5] Purification by recrystallization (sometimes with activated charcoal) or column chromatography is effective at removing these colored impurities.[5][8]
Q5: What are the most effective methods for purifying pyrazole compounds?
A5: The choice of purification method depends on the physical properties of the pyrazole derivative (solid or liquid) and the nature of the impurities.
-
Recrystallization: This is a highly effective method for solid pyrazoles.[8] Common solvents include ethanol, methanol, isopropanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[8][9]
-
Column Chromatography: Silica gel column chromatography is a standard and versatile method for purifying both solid and liquid pyrazoles from various impurities.[5]
-
Crystallization via Salt Formation: For pyrazoles that are difficult to crystallize directly, converting them to an acid addition salt can be a powerful purification strategy.[6] The pyrazole is dissolved in a suitable solvent, an acid (e.g., sulfuric or phosphoric acid) is added, and the resulting salt is selectively crystallized.[6][10][11] The pure pyrazole is then regenerated by neutralizing the salt.[6]
-
Fractional Distillation: For liquid pyrazoles with differing boiling points from impurities, fractional distillation under vacuum can be an effective purification technique.[6]
Troubleshooting Guides
Issue 1: Low or No Yield
| Possible Cause | Troubleshooting Steps & Solutions |
| Impure Starting Materials | Verify the purity of the 1,3-dicarbonyl compound and hydrazine derivative using techniques like NMR or GC-MS.[3][6]Use a freshly opened bottle of hydrazine or purify the hydrazine before use, as it can degrade over time.[6] |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS to ensure starting materials are fully consumed.[7]Increase the reaction time.[7]Gradually increase the reaction temperature; consider refluxing the solvent.[7] Microwave-assisted synthesis can also be effective in reducing reaction times and improving yields.[7] |
| Suboptimal Stoichiometry | Ensure the correct stoichiometry is being used. A slight excess of the hydrazine (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.[5] |
| Incorrect Catalyst/pH | For Knorr-type syntheses, a catalytic amount of a protic acid (e.g., a few drops of acetic acid) is often required to facilitate the condensation.[7][12]If the reaction is too acidic, it may promote side reactions; consider adding a mild base like sodium acetate.[5] |
| Formation of Stable Intermediates | In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate.[1] Increasing the temperature or adding a dehydrating agent may be necessary to form the final pyrazole product.[1] |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Troubleshooting Steps & Solutions |
| Use of Unsymmetrical Reagents | This is the inherent cause when using an unsymmetrical 1,3-dicarbonyl and/or a substituted hydrazine.[1] The following steps aim to control the outcome. |
| Solvent Effects | Change the solvent. Standard solvents like ethanol can lead to isomeric mixtures.Use fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to significantly enhance regioselectivity.[1] |
| pH of Reaction Medium | Systematically vary the reaction conditions from acidic to neutral to basic. The initial site of hydrazine attack can be pH-dependent, altering the ratio of the resulting isomers.[1][5] |
| Steric and Electronic Factors | If possible, modify the substituents on the starting materials. Introducing a bulky group on either the hydrazine or the dicarbonyl can sterically block one reaction pathway, favoring a single regioisomer.[5] |
Issue 3: Purification Challenges
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Product "Oils Out" During Recrystallization | The compound is precipitating from the solution at a temperature above its melting point.[8] | Add more of the "good" solvent to the hot solution to lower the saturation point.[8]Ensure the solution cools as slowly as possible to promote gradual crystal formation.[8]Try a different solvent system, potentially one with a lower boiling point.[8]Add a "seed crystal" of the pure material to induce crystallization.[8] |
| Low Recovery from Recrystallization | Too much solvent was used to dissolve the crude product.[8]The solution was not cooled sufficiently.[8] | Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.[8]Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize precipitation before filtering.[8] |
| Product is a Dark, Tarry Material | Polymerization or degradation of the starting materials or product has occurred.[13]This is often caused by excessively high temperatures or highly acidic conditions.[13] | Lower the reaction temperature.Use a milder acid catalyst or consider running the reaction under neutral conditions.[13] |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity
The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls. Fluorinated alcohols, in particular, can dramatically favor the formation of one regioisomer over another.
| Solvent | Reaction Conditions | Ratio of Regioisomer A : Regioisomer B | Reference |
| Ethanol (EtOH) | Reflux | 55 : 45 | |
| 2,2,2-Trifluoroethanol (TFE) | Reflux | 85 : 15 | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Reflux | >97 : 3 | |
| Note: Ratios are representative and highly dependent on the specific substrates used. This table illustrates a general trend.[1] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[12]
Materials:
-
1,3-Dicarbonyl Compound (1.0 eq)
-
Hydrazine or Hydrazine Derivative (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, 1-Propanol)
-
Acid Catalyst (e.g., Glacial Acetic Acid)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).[12]
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, approximately 5-10 mL per mmol of dicarbonyl). Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[12]
-
Hydrazine Addition: While stirring, add the hydrazine derivative (1.0-1.2 eq) to the mixture. The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction's progress by TLC until the starting material is consumed (typical reaction times can range from 1 to 24 hours).[5]
-
Work-up and Isolation:
-
If a precipitate forms: Cool the reaction mixture to room temperature and then in an ice bath. Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent.[5]
-
If no precipitate forms: Remove the solvent under reduced pressure. The resulting crude residue can then be purified.[5]
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5][8]
-
Analysis: Characterize the final product by NMR, IR, and mass spectrometry, and determine its melting point.
Visualizations
Caption: General experimental workflow for pyrazole synthesis.
Caption: Troubleshooting decision tree for low pyrazole yield.
Caption: Factors influencing regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Unit 4 Pyrazole | PDF [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in purifying crude 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., a hydrazine derivative and a dicarbonyl compound), side-products from the cyclization reaction, and residual solvents. The exact nature of the impurities will depend on the synthetic route employed.
Q2: Which purification techniques are most effective for this compound?
A2: Due to the presence of both an acidic carboxylic acid group and a basic pyridine ring, this compound is amenable to several purification strategies. The most common and effective methods are:
-
Acid-Base Extraction: To separate the amphoteric product from non-ionizable (neutral) impurities.[1][2][3][4]
-
Recrystallization: An effective method for removing impurities with different solubility profiles.[5]
-
Column Chromatography: To separate the target compound from closely related impurities based on polarity.[6][7]
Q3: My purified compound shows peak tailing during HPLC analysis. What could be the cause?
A3: Peak tailing for basic compounds like your pyridine-containing molecule is often caused by strong interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[6] To mitigate this, consider using a mobile phase additive (e.g., triethylamine), adjusting the mobile phase pH, or using an end-capped or polymer-based column.[6]
Q4: What is a good starting point for selecting a recrystallization solvent?
A4: The choice of solvent is critical and depends on the specific impurities present. For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, and water.[5] Given the polar nature of your compound, these are good starting points. A mixed solvent system, such as ethanol/water or methanol/water, can also be very effective.[5] In this technique, the compound is dissolved in a minimal amount of the "good" hot solvent (e.g., ethanol) and the "anti-solvent" (e.g., water) is added dropwise until turbidity is observed, followed by slow cooling.[5]
Troubleshooting Guides
Issue 1: Low Yield After Acid-Base Extraction
Problem: The recovery of this compound is significantly low after performing an acid-base extraction.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Precipitation | The pH of the aqueous layer was not adjusted correctly to precipitate the product. Ensure the pH is adjusted to the isoelectric point of the molecule. You may need to test a small aliquot to find the optimal pH for precipitation. It is critical to add enough acid to completely neutralize the base used for extraction.[8] |
| Emulsion Formation | Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, trapping the product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. Gentle inversions of the separatory funnel are preferred over vigorous shaking. |
| Product Solubility in the Organic Layer | If the organic solvent used has some polarity, a portion of the salt form of your compound may remain dissolved. Perform multiple extractions (3-4 times) with the aqueous acid or base to ensure complete transfer of the product into the aqueous layer. |
| Premature Precipitation | If the concentration of the product in the aqueous layer is very high, it might precipitate prematurely upon neutralization. Dilute the aqueous layer with additional water before adding the acid to precipitate the final product. |
Issue 2: Compound "Oils Out" During Recrystallization
Problem: Instead of forming crystals, the compound separates as an oil upon cooling the recrystallization solvent.
Possible Causes and Solutions:
| Cause | Solution |
| Solution is Too Concentrated | The compound is coming out of solution too quickly. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.[5] |
| Cooling Rate is Too Fast | Rapid cooling favors oiling out over crystal formation. Allow the solution to cool slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slower cooling.[5] |
| Inappropriate Solvent Choice | The boiling point of the solvent may be too high, causing the compound to precipitate above its melting point.[5] Try a solvent with a lower boiling point. Alternatively, switch to a mixed solvent system. |
| Presence of Impurities | Impurities can sometimes inhibit crystallization and promote oiling. If other methods fail, it may be necessary to first purify the compound by another method, such as column chromatography, to remove the problematic impurities. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the amphoteric this compound from neutral organic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Acidic Wash: Add 1M aqueous HCl to the separatory funnel. The basic pyridine nitrogen will be protonated, forming a water-soluble salt.[3][4] Gently invert the funnel several times, releasing pressure periodically.
-
Separation: Allow the layers to separate. The aqueous layer, containing the protonated product, should be drained into a clean flask.
-
Back Extraction (Optional): To remove any remaining neutral impurities, add fresh organic solvent to the aqueous layer, shake gently, and discard the organic layer.
-
Neutralization and Precipitation: Cool the acidic aqueous solution in an ice bath and slowly add 1M aqueous NaOH or NaHCO3 with stirring until the pH reaches the isoelectric point of the molecule, at which point the purified product will precipitate out of solution.[4][8]
-
Isolation: Collect the solid product by suction filtration, wash with cold deionized water, and dry under vacuum.[2]
Protocol 2: Purification by Recrystallization (Mixed Solvent System)
This method is useful when a single ideal solvent cannot be found. A common system for this type of molecule is Ethanol/Water.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it.[5]
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes slightly turbid and the turbidity persists after swirling.[5]
-
Clarification: If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Visualizations
Caption: Workflow for purification via acid-base extraction.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 4. vernier.com [vernier.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Pyrazole-Pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazole-pyridines, with a focus on addressing low yields.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Consistently Low or No Product Yield
Question: My pyrazole-pyridine synthesis is resulting in a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in pyrazole-pyridine synthesis are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Purity of Starting Materials: The purity of your reactants, particularly the aminopyrazole and the 1,3-dicarbonyl compound or its equivalent, is critical. Impurities can lead to undesirable side reactions, consuming your starting materials and complicating the purification process.
-
Recommendation: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use. It is also advisable to use freshly opened or properly stored reagents, as some, like hydrazine derivatives, can degrade over time.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are all critical parameters that significantly influence the reaction outcome.
-
Temperature: Some reactions proceed efficiently at room temperature, while others require heating to overcome the activation energy barrier.[1] Conversely, excessively high temperatures can lead to the degradation of reactants or products.
-
Reaction Time: Incomplete reactions are a common source of low yields. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent: The solvent plays a crucial role in the solubility of reactants and the overall reaction kinetics. The choice of solvent can dramatically impact the yield.
-
Catalyst: The selection of a catalyst and its loading can be pivotal. Both acid and base catalysts are commonly used, and their effectiveness can be highly substrate-dependent.
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly diminish the yield of the desired pyrazole-pyridine. These can arise from self-condensation of starting materials or alternative reaction pathways.
Issue 2: Formation of a Mixture of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my synthesis?
Answer: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical starting materials like unsymmetrical 1,3-dicarbonyl compounds.[1][2]
-
Controlling Regioselectivity:
-
Starting Material Selection: The electronic and steric properties of the substituents on your starting materials are the primary determinants of regioselectivity. In reactions with unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will typically react preferentially.[2]
-
Reaction Conditions: The choice of solvent and catalyst can also influence the regioselectivity of the reaction. It is recommended to consult the literature for specific examples that are structurally similar to your target molecule to find optimized conditions.[1]
-
-
Separation of Regioisomers:
-
Flash Column Chromatography: This is the most common and effective method for separating regioisomers. Careful selection of the eluent system is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often successful.[1]
-
Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent, fractional recrystallization can be an efficient method for their separation.[1]
-
Issue 3: Difficulty with Product Purification
Question: I have successfully synthesized my target pyrazole-pyridine, but I am struggling with its purification. What are some effective purification strategies?
Answer: The purification of pyrazole-pyridine derivatives can be challenging due to their polarity and potential for co-eluting byproducts.
-
Recrystallization: This is often the most effective technique for obtaining highly pure crystalline products. The key is to find a suitable solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent for the recrystallization of these compounds.[1]
-
Column Chromatography:
-
Proper Work-up: A thorough work-up procedure is essential to remove catalysts and inorganic salts before attempting purification. This typically involves quenching the reaction, extracting the product into a suitable organic solvent, washing the organic layer with brine, and drying it over an anhydrous salt like sodium sulfate before concentrating the solution.[1]
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of pyrazole-pyridine synthesis.
Table 1: Effect of Catalyst on Pyrazolo[3,4-b]pyridine Synthesis
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | 20 mg | Solvent-free | 100 | 0.25 | 95 |
| AC-SO3H | 5 mg | Ethanol | Room Temp | 0.5 | 97 |
| AC-SO3H | 10 mg | Ethanol | Room Temp | 0.5 | 85 |
| AC-SO3H | 15 mg | Ethanol | Room Temp | 0.5 | 83 |
| ZrCl4 | 0.15 mmol | EtOH/DMF (1:1) | 95 | 16 | 13-28 |
| Cu(II) acetylacetonate | 0.1 equiv | CHCl3 | Room Temp | 10 | 94 |
| Cu(II) chloride | 0.5 equiv | CHCl3 | Room Temp | 15 | 40 |
| Cu(II) bromide | 0.5 equiv | CHCl3 | Room Temp | 15 | 65 |
| Cu(II) nitrate | 0.5 equiv | CHCl3 | Room Temp | 15 | 20 |
Table 2: Effect of Solvent on Pyrazolo[3,4-b]pyridine Synthesis with Cu(II) acetylacetonate catalyst
| Solvent | Temperature | Time (h) | Yield (%) |
| Acetonitrile | Room Temp | 15 | 20 |
| Methanol | Room Temp | 15 | 0 |
| Ethanol | Room Temp | 15 | 0 |
| Benzene | Room Temp | 15 | 40 |
| Toluene | Room Temp | 10 | 68 |
| CHCl3 | Room Temp | 10 | 94 |
| n-hexane | Reflux, 65°C | 10 | 43 |
| CH2Cl2 | Room Temp | 10 | 85 |
| THF | Reflux, 65°C | 10 | 30 |
| Dichloroethane | Reflux, 70°C | 10 | 52 |
Experimental Protocols
Protocol 1: General Three-Component Synthesis of Pyrazolo[3,4-b]pyridines
This protocol describes a general method for a one-pot, three-component synthesis.
Materials:
-
Aldehyde (1 mmol)
-
5-Aminopyrazole derivative (1 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 mmol)
-
Catalyst (e.g., 20 mg of Fe3O4@MIL-101(Cr)-N(CH2PO3)2)[1]
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), active methylene compound (1 mmol), and the catalyst.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C for solvent-free conditions) for the optimized reaction time.[1]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones
This protocol is adapted from a synthesis using ZrCl4 as a catalyst.[3]
Materials:
-
α,β-Unsaturated ketone (0.5 mmol)
-
5-Amino-1-phenyl-pyrazole (0.5 mmol)
-
ZrCl4 (0.15 mmol)
-
DMF (0.5 mL)
-
Ethanol (0.5 mL)
-
Chloroform (for extraction)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.[3]
-
Degas the reaction mixture.
-
Add ZrCl4 (0.15 mmol) to the mixture.[3]
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.[3]
-
After completion (monitored by TLC), concentrate the mixture in vacuo.
-
Add chloroform and water to the residue. Separate the two phases.
-
Wash the aqueous phase twice with chloroform.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for pyrazole-pyridine synthesis.
Caption: Troubleshooting decision tree for low yield in pyrazole-pyridine synthesis.
Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
References
Technical Support Center: Improving the Solubility of Pyrazole-Based Compounds for Biological Assays
This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with pyrazole-based compounds in biological assays. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome these common hurdles.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My pyrazole compound precipitates immediately after I dilute my DMSO stock solution into an aqueous assay buffer.
-
Q1: Why is my compound "crashing out" of solution?
-
A1: This is a common phenomenon known as antisolvent precipitation. Pyrazole-based compounds are often highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have very low solubility in aqueous solutions.[1][2] When a concentrated DMSO stock is rapidly diluted into your aqueous buffer, the DMSO disperses, and the compound is forced into an environment where it is no longer soluble, causing it to precipitate.[2]
-
-
Q2: How can I prevent this immediate precipitation?
-
A2: There are several strategies you can employ:
-
Lower the Final DMSO Concentration: A general guideline is to keep the final concentration of DMSO in your assay at or below 0.5% (v/v) to minimize both precipitation and solvent-induced toxicity.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. For example, first, create an intermediate dilution of your stock in your cell culture medium or buffer, mix gently, and then perform the final dilution to reach your target concentration.
-
Use Co-solvents: Incorporate water-miscible organic solvents (co-solvents) in your final formulation. Solvents like polyethylene glycol (PEG400) and surfactants like Tween-80 can significantly increase the solubility of hydrophobic compounds in aqueous media.[2]
-
Pre-warm the Aqueous Buffer: Adding the compound stock to a pre-warmed buffer (e.g., to 37°C) can sometimes help keep the compound in solution, although this is not always effective and depends on the compound's thermodynamic properties.
-
-
Issue 2: My compound appears soluble initially but then precipitates during incubation.
-
Q3: What could be causing delayed precipitation in my assay plate?
-
A3: This could be due to several factors:
-
Metastable Supersaturation: You may have created a supersaturated solution that is temporarily stable but will eventually equilibrate, leading to precipitation. This is common in kinetic solubility experiments.
-
Compound Instability: The compound may not be stable in the aqueous environment of your culture medium over long incubation periods at 37°C. It is often recommended to prepare fresh working solutions for each experiment.
-
Interaction with Media Components: Components in your cell culture media, such as salts or proteins in serum, can sometimes interact with the compound and reduce its solubility over time.[2]
-
-
-
Q4: Is it acceptable to use the results if a precipitate is visible in the wells?
-
A4: It is strongly advised not to use data from wells with visible precipitate. The presence of solid material means the actual concentration of your compound in solution is unknown and lower than intended, which will lead to inaccurate and unreliable results, such as underestimated potency (IC50).[2]
-
Issue 3: I need to increase the aqueous solubility of my pyrazole compound for reliable screening results.
-
Q5: Can I use pH adjustment to improve solubility?
-
A5: Yes, if your pyrazole derivative has ionizable functional groups (acidic or basic), altering the pH of the buffer can significantly impact its solubility.[3][4] For a pyrazole with a basic nitrogen atom, lowering the pH will protonate the compound, and the resulting salt form is typically much more water-soluble.[1] However, you must ensure the final pH is compatible with your biological system (e.g., cells or enzymes).[1]
-
-
Q6: How do cyclodextrins work, and are they suitable for my assay?
-
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate poorly soluble drug molecules, like many pyrazoles, forming an "inclusion complex" that is water-soluble.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[2][7] This approach is often suitable for both in vitro and in vivo studies.
-
-
Q7: My compound has fundamentally poor solubility. Are there any other options?
-
A7: If formulation strategies are insufficient, structural modification may be necessary. This is a medicinal chemistry approach where polar functional groups (e.g., hydroxyl, amino) are introduced to the pyrazole scaffold to increase its intrinsic aqueous solubility.[3][8] Other strategies include creating prodrugs or forming salts.[3]
-
Data Presentation: Solubility of Pyrazole-Based Compounds
The following tables provide quantitative data on the solubility of two common pyrazole-based drugs, Celecoxib and Sildenafil, demonstrating the impact of different solvents and formulation strategies.
Table 1: Solubility of Celecoxib in Various Solvents and Formulations
| Solvent / Formulation System | Solubility | Temperature | Reference(s) |
|---|---|---|---|
| Water | ~0.005 mg/mL (~5 µg/mL) | 25°C | [2] |
| Water | 4.2 µg/mL | Not Specified | [5] |
| Ethanol | ~25 mg/mL | Room Temp | [2][9] |
| DMSO | ~16.6 mg/mL | Room Temp | [9] |
| Methanol | Freely Soluble | Not Specified | [2] |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | Room Temp | [9] |
| Water with β-Cyclodextrin | Significantly Increased (1:1 Complex) | Not Specified | [6][10] |
| Lyophilized Solid Dispersion (HP-β-CD) | 645 µg/mL (>150-fold increase) | Not Specified |[5] |
Table 2: Aqueous Solubility of Sildenafil (Base vs. Citrate Salt) and Formulation Effects
| Compound / Formulation | Solubility (in water) | pH / Conditions | Reference(s) |
|---|---|---|---|
| Sildenafil (Free Base) | Insoluble / ~0.0 mg/mL | Distilled Water | [1][11] |
| Sildenafil (Free Base) | 0.02 mg/mL | pH ~7.0 (37°C) | [11] |
| Sildenafil Citrate | 3.5 - 4.1 mg/mL | Distilled Water | [11][12] |
| Sildenafil Citrate | 7.1 mg/mL | pH ~4.0 (37°C) | [11] |
| Sildenafil Citrate / Xylitol Solid Dispersion (9:1) | 30 mg/mL | Water | [12] |
| Sildenafil-loaded Solid SNEDDS | ~82-fold increase vs. powder | Water | [13] |
| Sildenafil-loaded Amorphous Microspheres | ~79-fold increase vs. powder | Water |[13] |
Experimental Protocols
Below are detailed methodologies for key experiments related to assessing and improving compound solubility.
Protocol 1: Kinetic Solubility Assay by Nephelometry
This high-throughput method is used in early drug discovery to quickly assess the solubility of compounds prepared from a DMSO stock.
-
Prepare Stock Solutions: Dissolve the test pyrazole compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Plate Setup: Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a clear 96-well or 384-well microtiter plate. Include a DMSO-only control.
-
Add Buffer: Add the aqueous assay buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentration and a final DMSO concentration typically between 0.5% and 2%.
-
Mix and Incubate: Mix the contents thoroughly by gentle shaking for 1-2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 1-2 hours).
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering relative to the DMSO control indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.
Protocol 2: Thermodynamic Solubility Assay by Shake-Flask Method
This method measures the equilibrium solubility of a compound and is considered the "gold standard." It is lower-throughput and requires more compound than kinetic assays.[13]
-
Compound Addition: Add an excess amount of the solid, crystalline pyrazole compound to a clear glass vial.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: After incubation, allow the vials to sit undisturbed for a short period to let larger particles settle. Then, separate the undissolved solid from the saturated solution. This is typically done by centrifugation at high speed followed by careful removal of the supernatant, or by filtering the solution through a 0.22 µm syringe filter.
-
Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent (e.g., acetonitrile or methanol). Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer and temperature.
Protocol 3: Formulation with Co-solvents for In Vivo Studies
This protocol describes a common vehicle preparation for administering a poorly water-soluble pyrazole compound via oral gavage.
-
Weigh Compound: Accurately weigh the required amount of the pyrazole compound based on the desired final dosing concentration and volume.
-
Initial Solubilization in DMSO: In a sterile conical tube, add a small volume of DMSO to the compound. The final concentration of DMSO in the formulation should typically be kept between 5-10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can aid dissolution.[2]
-
Add Co-solvents and Surfactants: Sequentially add other components. A common formulation consists of polyethylene glycol 400 (PEG400) and Tween-80.[2] For example, add PEG400 to a final concentration of 40% and Tween-80 to a final concentration of 5%. Vortex the solution after each addition to ensure it remains homogenous.
-
Final Dilution: Slowly add sterile saline (0.9% NaCl) or another aqueous vehicle to reach the final desired volume. Continue to vortex or mix until a clear, homogenous solution is obtained.
-
Quality Control: Visually inspect the final solution for any signs of precipitation or particulates before administration.
Mandatory Visualizations
Diagram 1: General Troubleshooting Workflow for Solubility Issues
This diagram outlines the logical steps a researcher should take when encountering a compound solubility problem in a biological assay.
Diagram 2: Simplified Signaling Pathway for a Pyrazole-Based Kinase Inhibitor
Many pyrazole derivatives function as kinase inhibitors, targeting pathways involved in cell growth and proliferation. This diagram shows a generic representation of such a pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the solubility of celecoxib via lyophilized solid dispersions using computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of hydrophilic polymers on celecoxib complexation with hydroxypropyl β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. β-cyclodextrin complexes of celecoxib: Molecular-modeling, characterization, and dissolution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2002005820A1 - Sildenafil citrate solid dispersions having high water solubility - Google Patents [patents.google.com]
- 12. dovepress.com [dovepress.com]
- 13. benchchem.com [benchchem.com]
identifying and minimizing side products in pyrazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side products in pyrazole synthesis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Pyrazole Product
Question: My pyrazole synthesis is resulting in a very low yield or failing altogether. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in pyrazole synthesis, particularly in the common Knorr synthesis, can be attributed to several factors. Systematically addressing each of the following points can help improve your reaction outcome.
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to unwanted side reactions, consuming your starting materials and reducing the yield.[1] Hydrazine derivatives, in particular, can degrade over time.
-
Recommendation: Always use high-purity starting materials. It is advisable to use a freshly opened bottle of the hydrazine derivative or to purify it before use.[2]
-
-
Incomplete Reaction: The reaction may not be proceeding to completion under your current conditions.
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction rate and yield.
-
Formation of Stable Intermediates: In some cases, the reaction can stall at a stable intermediate, such as a hydroxylpyrazolidine, which fails to dehydrate to the final pyrazole product.[5]
-
Recommendation: If you suspect the formation of a stable intermediate, try adjusting the reaction conditions to favor dehydration. This can include increasing the temperature or adding a dehydrating agent.[5]
-
References
Technical Support Center: Synthesis of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid.
I. Synthesis Overview
The most common and scalable synthetic route to this compound involves a two-step process: a Claisen condensation to form the key β-ketoester intermediate, followed by a Knorr pyrazole synthesis and subsequent hydrolysis.
II. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Step 1: Claisen Condensation to form Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate
| Question | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of the β-ketoester. | 1. Inactive Base: The alkoxide base (e.g., sodium ethoxide) may have degraded due to moisture. 2. Insufficient Reaction Time/Temperature: The reaction may not have reached completion. 3. Reversibility of the Reaction: The equilibrium may not favor the product. | 1. Use freshly prepared or properly stored anhydrous base. Ensure all glassware and solvents are rigorously dried. 2. Monitor the reaction by TLC or HPLC. If starting materials remain, consider extending the reaction time or gradually increasing the temperature. 3. Use at least one full equivalent of base to deprotonate the product and drive the equilibrium forward.[1] |
| Formation of significant side products. | 1. Self-condensation of Ethyl Acetate: This can occur if the reaction conditions are not optimized. 2. Reaction with Solvent: The base may react with certain solvents. | 1. Add the ethyl acetate slowly to the mixture of the base and ethyl isonicotinate. Maintain a controlled temperature. 2. Use a non-reactive, anhydrous solvent such as toluene or THF. |
Step 2: Knorr Pyrazole Synthesis & Hydrolysis
| Question | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the final pyrazole product. | 1. Incomplete Cyclization: The reaction may not have gone to completion. 2. Side Reactions of Hydrazine: Hydrazine can be unstable and undergo side reactions, especially at elevated temperatures. 3. Product Loss During Workup: The product might be soluble in the aqueous or organic layers depending on the pH. | 1. Ensure the reaction is run for a sufficient amount of time, monitored by TLC/HPLC. A catalytic amount of acid (e.g., acetic acid) can facilitate the reaction.[2] 2. Add hydrazine hydrate slowly and maintain good temperature control. Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions.[3] 3. Carefully adjust the pH during workup. The carboxylic acid product will precipitate at its isoelectric point. Multiple extractions may be necessary. |
| The reaction mixture turns dark red or brown. | 1. Hydrazine Decomposition/Side Reactions: This is a common observation in Knorr pyrazole syntheses and often indicates the formation of colored impurities.[3] | 1. While some color change is expected, excessive darkening can be minimized by using high-purity reagents, maintaining a controlled temperature, and running the reaction under an inert atmosphere. The use of a co-solvent like ethanol or propanol can sometimes lead to cleaner reactions.[2][3] |
| Difficulty in purifying the final product. | 1. Presence of Colored Impurities: These can be difficult to remove by simple crystallization. 2. Co-precipitation of Starting Materials or By-products. | 1. Consider a purification sequence: a. Dissolve the crude product in a basic aqueous solution and wash with an organic solvent to remove non-acidic impurities. b. Treat the aqueous layer with activated carbon to remove colored impurities. c. Filter and carefully acidify to precipitate the pure product. 2. An alternative is to form an acid addition salt (e.g., hydrochloride) to facilitate crystallization and purification.[4] |
digraph "Troubleshooting_Low_Yield" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Start" [label="Low Yield in Knorr Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Completion" [label="Check Reaction Completion (TLC/HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; "Incomplete" [label="Reaction Incomplete", shape=diamond, style=filled, fillcolor="#F1F3F4"]; "Extend_Time" [label="Extend Reaction Time or\nIncrease Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Check_Workup" [label="Review Workup Procedure", fillcolor="#FBBC05", fontcolor="#202124"]; "pH_Issue" [label="Incorrect pH for Precipitation?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; "Adjust_pH" [label="Optimize pH for Product Precipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solubility_Issue" [label="Product Soluble in Wash?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; "Modify_Extraction" [label="Modify Extraction Solvents\nor Perform Back-Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Success" [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Check_Completion"; "Check_Completion" -> "Incomplete"; "Incomplete" -> "Extend_Time" [label="Yes"]; "Incomplete" -> "Check_Workup" [label="No"]; "Extend_Time" -> "Success"; "Check_Workup" -> "pH_Issue"; "pH_Issue" -> "Adjust_pH" [label="Yes"]; "pH_Issue" -> "Solubility_Issue" [label="No"]; "Adjust_pH" -> "Success"; "Solubility_Issue" -> "Modify_Extraction" [label="Yes"]; "Modify_Extraction" -> "Success"; }
III. Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up this synthesis? A1: The primary safety concern is the use of hydrazine hydrate. Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[5][6][7] Anhydrous hydrazine and its concentrated vapors can be flammable and explosive.[8][9]
-
Handling: Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large quantities, consider a supplied-air respirator.[5]
-
Temperature Control: The Knorr synthesis can be exothermic.[2] Ensure adequate cooling capacity to control the reaction temperature and prevent runaway reactions.
-
Quenching: Have a quench solution (e.g., a solution of sodium hypochlorite) ready to neutralize any spills or residual hydrazine.
Q2: How can I control the regioselectivity of the Knorr pyrazole synthesis? A2: For the synthesis of this compound using hydrazine (NH₂NH₂), regioselectivity is not an issue as hydrazine is a symmetrical molecule. However, if a substituted hydrazine (e.g., methylhydrazine) were used, a mixture of regioisomers would likely be formed.[10] The regioselectivity in such cases is influenced by the pH and the electronic nature of the substituents on the β-ketoester.[10]
Q3: What are common by-products in this synthesis? A3:
-
In the Claisen condensation: Self-condensation products of ethyl acetate.
-
In the Knorr synthesis: In addition to colored impurities from hydrazine decomposition, incomplete cyclization can leave hydroxyl-pyrazolidine intermediates.[10] If the final hydrolysis step is incomplete, the corresponding ethyl ester will remain as an impurity.
Q4: Can I use a different method to synthesize the pyrazole ring? A4: Yes, an alternative route involves the copper(II)-facilitated decarboxylation of 3,5-pyrazoledicarboxylic acid in the presence of pyridine and water.[11][12] This method builds the pyridyl-pyrazole skeleton in a single step but requires a different starting material. For this specific target molecule, the Knorr synthesis is generally more direct.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: Add sodium ethoxide (1.1 eq) to anhydrous toluene.
-
Reaction: Heat the suspension to a gentle reflux. Add a solution of ethyl isonicotinate (1.0 eq) and ethyl acetate (1.2 eq) dropwise over 1-2 hours.
-
Completion: After the addition is complete, maintain the reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and slowly pour it onto a mixture of ice and concentrated HCl to neutralize the base.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate (1.0 eq) in ethanol or 1-propanol.[2]
-
Reagents: Add hydrazine hydrate (2.0 eq) and a catalytic amount of glacial acetic acid (3-5 drops).[2]
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 2-4 hours. Monitor the consumption of the ketoester by TLC.[2]
-
Hydrolysis: After cooling slightly, add an aqueous solution of sodium hydroxide (3.0 eq) and heat to reflux for another 2-3 hours to hydrolyze the ester.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol solvent.
-
Purification: Dilute the residue with water. Wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities. Carefully adjust the pH of the aqueous layer to its isoelectric point (typically pH 4-5) with 1M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum to yield the final product.
References
- 1. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. reddit.com [reddit.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. arxada.com [arxada.com]
- 9. youtube.com [youtube.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Polar Pyridine Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar pyridine derivatives.
Troubleshooting Guides (Q&A Format)
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Column Chromatography Problems
Question: My polar pyridine derivative is streaking badly or sticking to the baseline (Rf = 0) on a silica gel column, even with highly polar solvents like 10-20% methanol in dichloromethane. What can I do?
Answer: This is a classic issue when purifying basic compounds like pyridines on acidic silica gel.[1][2] The basic nitrogen atom of the pyridine ring strongly interacts with the acidic silanol groups on the silica surface, leading to poor elution and significant peak tailing.[3]
Here are several strategies to resolve this:
-
Add a Competing Base: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or ammonia (as a solution in methanol), into your eluent.[1] A typical starting concentration is 0.1-1% of the total solvent volume. The competing base will preferentially interact with the acidic sites on the silica, allowing your pyridine derivative to elute more cleanly.[3]
-
Use an Alternative Stationary Phase: If adding a base doesn't resolve the issue, consider switching to a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.[4]
-
Reverse-Phase (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography can be effective. However, highly polar compounds may elute too quickly with little retention.[5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for highly polar compounds.[6][7] It utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[6][7]
-
-
Modify the Compound: As a last resort, you can temporarily protect the basic nitrogen with a group like Boc (tert-butyloxycarbonyl).[4] This makes the compound less polar and less basic, facilitating purification on silica gel. The protecting group can then be removed in a subsequent step.[4]
Question: My chromatographic peaks are showing significant tailing. Why is this happening and how can I fix it?
Answer: Peak tailing is a common problem when purifying pyridine derivatives on silica-based columns.[3] The primary causes are strong interactions between the basic pyridine nitrogen and acidic residual silanol groups on the silica surface.[3] Column overload and injecting the sample in a solvent stronger than the mobile phase can also contribute to tailing.[3]
Solutions to Mitigate Peak Tailing:
| Strategy | Description | Typical Concentration/Parameters |
| Add a Competing Base | Add a volatile base like triethylamine (TEA) or ammonium hydroxide to the mobile phase. This shields the analyte from active silanol sites.[3] | 0.1 - 1% TEA or NH4OH |
| Add an Acidic Modifier | Use a low concentration of an acid like formic or acetic acid in the mobile phase (for reverse-phase). This protonates the pyridine, and can improve peak shape, but ensure your compound is stable. | 0.1% Formic Acid or Acetic Acid |
| Lower Sample Load | Injecting too much sample can saturate the stationary phase, leading to tailing.[3] Reduce the amount of material loaded onto the column. | Load <1% of column mass |
| Use an End-Capped Column | For HPLC, select a modern, high-purity, end-capped C18 or C8 column. These have fewer residual silanol groups, resulting in more symmetrical peaks for basic compounds.[3] | e.g., C18 with TMS end-capping |
Issue 2: Acid-Base Extraction Difficulties
Question: I'm trying to perform an acid-base extraction to purify my pyridine derivative, but I'm getting a persistent emulsion at the interface. How can I break it?
Answer: Emulsions are common when extracting polar compounds, especially when there are particulates or when the densities of the aqueous and organic layers are similar.
Strategies to Break Emulsions:
-
Time: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Saturation: Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which can help force the separation.
-
Filtration: Filter the entire mixture through a pad of celite or glass wool. This can break up the emulsion by removing particulate matter that may be stabilizing it.
-
Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method for separating the layers.
Issue 3: Recrystallization Failures
Question: My polar pyridine derivative either won't crystallize from solution or it "oils out." What should I do?
Answer: These are common problems when trying to recrystallize polar compounds, which are often highly soluble in polar solvents. "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is too concentrated or the melting point of the solid is lower than the temperature of the solution.[8]
Troubleshooting Recrystallization:
-
If no crystals form:
-
Induce Crystallization: Try scratching the inside of the flask below the surface of the liquid with a glass rod.[9] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to initiate crystallization.[9]
-
Reduce Solvent Volume: You may have used too much solvent.[9] Gently heat the solution to boil off some of the solvent, increasing the concentration of your compound, and then allow it to cool again.[9]
-
Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the first solvent) until the solution becomes cloudy (the cloud point), then add a drop or two of the good solvent to clarify. Let this solution cool slowly.
-
-
If the compound oils out:
-
Add More Solvent: Re-heat the solution to dissolve the oil, then add more of the same solvent to make the solution less concentrated. Allow it to cool more slowly.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in a -20 °C freezer if the solvent allows) to see if the oil will solidify.
-
Change Solvents: The boiling point of your chosen solvent may be too high. Select a lower-boiling solvent or a different solvent system altogether.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography column for purifying polar pyridine derivatives?
A1: There is no single "best" column, as the choice depends on the specific properties of your compound. However, for reverse-phase chromatography, a modern, high-purity, end-capped C18 or C8 column is a good starting point as they minimize interactions with basic compounds.[3] For highly polar pyridine derivatives that show poor retention on C18, a HILIC column is often a better choice.[3][6]
Q2: How does mobile phase pH affect the chromatography of pyridines?
A2: The pH of the mobile phase is critical because it determines the ionization state of the pyridine derivative. Most simple pyridine derivatives have a pKa around 5-6.[3]
-
At low pH (< 3): The pyridine nitrogen is protonated (positively charged). This can be useful in reverse-phase for increasing polarity and in ion-exchange chromatography.
-
At high pH (> 8): The pyridine is neutral. This often leads to better peak shapes on reverse-phase columns, but requires a pH-stable column as traditional silica-based columns can dissolve at high pH.[3]
Q3: When should I choose recrystallization over chromatography?
A3: Recrystallization is an excellent choice when you have a solid compound with moderate to high purity (>90%) and need to remove small amounts of impurities. It is often more scalable and cost-effective than chromatography for large quantities. Chromatography is more suitable for complex mixtures with multiple components, for separating compounds with very similar polarities, or when the desired compound is an oil.
Q4: My compound is soluble in water. How can I extract it into an organic solvent?
A4: Extracting highly polar, water-soluble compounds can be challenging.
-
Salting Out: Add a large amount of a salt like sodium chloride or potassium carbonate to the aqueous layer. This reduces the solubility of the organic compound in the aqueous phase and can drive it into the organic layer.
-
Use a More Polar Solvent: Use a more polar extraction solvent like n-butanol or a mixture such as 3:1 chloroform/isopropanol, which can pull more polar compounds out of the aqueous phase.[10]
-
Continuous Extraction: For very water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary.
-
pH Adjustment: If your pyridine derivative is in an acidic aqueous solution, basifying it with a base like sodium hydroxide will neutralize the pyridine nitrogen, making the compound less polar and more soluble in organic solvents like ethyl acetate or dichloromethane.[1]
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine (TEA)
-
Prepare the Slurry: In a beaker, add silica gel to your chosen eluent (e.g., 95:5 dichloromethane/methanol) containing 0.5% triethylamine. Mix to form a uniform slurry.
-
Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no cracks or air bubbles.
-
Load the Sample: Dissolve your crude pyridine derivative in a minimal amount of the column eluent or dichloromethane. If it doesn't dissolve well, you can adsorb it onto a small amount of silica gel (dry loading).
-
Elute: Carefully add the eluent to the top of the column and begin elution, collecting fractions.
-
Analyze: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.
Protocol 2: Acid-Base Extraction for a Pyridine Derivative
-
Dissolve: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute acidic solution (e.g., 1 M HCl). Shake the funnel gently at first, venting frequently to release any pressure. Your basic pyridine derivative will become protonated and move into the aqueous layer.
-
Separate Layers: Drain the lower layer. Keep the aqueous layer, which now contains your protonated product.
-
Basify: Return the aqueous layer to the separatory funnel. Slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) until the solution is basic (test with pH paper). This will deprotonate your pyridine derivative.
-
Re-extract: Extract the now neutral pyridine derivative back into an organic solvent (e.g., 2-3 times with fresh portions of ethyl acetate or DCM).
-
Wash and Dry: Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified pyridine derivative.
Protocol 3: 2D Thin-Layer Chromatography (TLC) for Stability Assessment
This technique helps determine if your compound is degrading on the silica gel.[3]
-
Spotting: Spot your sample mixture in the bottom-left corner of a square TLC plate.
-
First Development: Develop the plate in a suitable solvent system.
-
Dry and Rotate: Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.
-
Second Development: Develop the plate again in the same solvent system.
-
Analysis: If the compound is stable, all spots will lie on the diagonal. If new spots appear off the diagonal, it indicates that the compound is degrading on the TLC plate, and likely will on a silica column as well.[3]
Visualized Workflows
Caption: Decision tree for selecting an initial purification technique.
Caption: A high-level workflow for troubleshooting common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. labex.hu [labex.hu]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. rubingroup.org [rubingroup.org]
- 9. benchchem.com [benchchem.com]
- 10. Workup [chem.rochester.edu]
ensuring stability and proper storage of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid
This technical support center provides guidance on ensuring the stability and proper storage of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid. The following information is compiled to assist researchers, scientists, and drug development professionals in handling and storing this compound effectively.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: While specific stability data for this exact compound is limited, based on the general guidelines for related pyrazole carboxylic acids and pyridine-containing compounds, it is recommended to store this compound in a cool, dry, and dark place.[1][2] Optimal storage is at 2°C - 8°C in a tightly sealed container to prevent moisture absorption and degradation.[3][4]
Q2: How should I handle this compound in the laboratory?
A: Due to the presence of a pyridine ring, this compound should be handled in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential fumes.[5][6] Standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, should be worn to prevent skin and eye contact.[5][7] Avoid creating dust, and use non-sparking tools when handling the solid material.[6][8]
Q3: What are the potential signs of degradation?
A: Visual signs of degradation can include a change in color or the appearance of the solid. Any significant deviation from a white to off-white crystalline powder could indicate decomposition.[3] For a more definitive assessment, analytical techniques such as HPLC can be used to check for the appearance of impurity peaks or a decrease in the main peak's area over time.
Q4: What are the likely degradation pathways for this molecule?
A: Although specific degradation pathways for this compound have not been extensively documented, potential degradation could occur through decarboxylation of the carboxylic acid group, especially at elevated temperatures. Oxidation of the pyridine or pyrazole ring is also a possibility, particularly in the presence of strong oxidizing agents or prolonged exposure to air and light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Verify the storage conditions (temperature, light, and moisture protection). Run a purity check using HPLC or NMR to assess the integrity of the compound. |
| Poor solubility | The compound may have degraded into less soluble impurities. | Confirm the purity of the compound. If impurities are detected, purification by recrystallization may be necessary. Ensure the correct solvent and pH are being used for dissolution. |
| Discoloration of the solid material | Exposure to light, air (oxidation), or contaminants. | Store the compound in an amber vial or a light-blocking container in an inert atmosphere (e.g., under argon or nitrogen). Avoid repeated opening and closing of the container. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method to assess the purity of this compound.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable modifier)
- C18 reverse-phase HPLC column
2. Sample Preparation:
- Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
- Filter the sample solution through a 0.22 µm syringe filter before injection.
3. HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection: UV at 254 nm and 280 nm
4. Analysis:
- Integrate the peak areas. The purity can be estimated by the relative area of the main peak. The appearance of new peaks in aged samples compared to a fresh sample can indicate degradation.
Visualizations
References
- 1. 797027-83-9|1H-Pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 5952-92-1|1-Methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. biosynth.com [biosynth.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Synthesis of Pyrazole-3-Carboxamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of pyrazole-3-carboxamide derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyrazole-3-carboxamide derivatives, offering potential causes and solutions to refine your experimental methods.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid: The activating agent (e.g., SOCl₂, oxalyl chloride) or coupling reagent (e.g., EDC, HATU) may be old, hydrated, or used in insufficient quantity.[1] 2. Poor nucleophilicity of the amine: The amine might be protonated, sterically hindered, or electronically deactivated.[1] 3. Hydrolysis of activated intermediate: Presence of water in the reaction can hydrolyze the acyl chloride or the activated ester.[1] 4. Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time can lead to poor conversion.[1] | 1. Use fresh, anhydrous activating/coupling agents and consider increasing the equivalents (1.1-1.5 eq).[2] 2. Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize any acid and free the amine.[3] For sterically hindered substrates, consider longer reaction times or gentle heating. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 4. Screen different solvents (e.g., DCM, DMF, THF). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] |
| Messy TLC with Multiple Spots | 1. Side reactions: Formation of byproducts such as symmetrical anhydrides from the carboxylic acid or reaction of the coupling agent with itself. 2. Degradation of starting materials or product: This can occur if the reaction is heated for too long or at too high a temperature. 3. Presence of coupling agent byproducts: Reagents like EDC and HOBt generate byproducts (e.g., dicyclohexylurea (DCU) if DCC is used, and various urea byproducts from EDC) that can appear on TLC. | 1. Optimize the stoichiometry of reagents. Add the coupling agent at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.[2] 2. Monitor the reaction by TLC and stop it once the starting material is consumed. Avoid excessive heating. 3. Follow proper work-up procedures to remove these byproducts (see "Purification Challenges" below). |
| Purification Challenges | 1. Difficulty removing urea byproducts (from EDC/DCC): These byproducts can be difficult to separate from the desired product by column chromatography. 2. Product is too polar or too non-polar for standard silica gel chromatography. 3. "Oiling out" during recrystallization: The compound separates as an oil instead of forming crystals.[4] | 1. For EDC, wash the organic layer with dilute acid (e.g., 1N HCl) and then a dilute base (e.g., sat. NaHCO₃) to remove the urea byproduct and any remaining HOBt.[2] For DCC, the DCU byproduct is largely insoluble in most organic solvents and can be removed by filtration. 2. Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or a different solvent system for chromatography. 3. Try a mixed-solvent recrystallization. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (an anti-solvent) dropwise until the solution becomes turbid, then allow it to cool slowly.[4] Common solvent pairs include ethanol/water and hexane/ethyl acetate.[4] |
| Formation of Regioisomers | Use of unsymmetrical pyrazoles or amines: If either the pyrazole or the amine has multiple reactive sites, a mixture of isomers can be formed. | 1. Use starting materials with protecting groups to block alternative reactive sites. 2. Optimize reaction conditions (solvent, temperature, catalyst) to favor the formation of one isomer. Regioselectivity can be highly dependent on these factors. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to pyrazole-3-carboxamides?
A1: The two most common methods are:
-
From Pyrazole-3-carboxylic Acids: This is a two-step process. First, the carboxylic acid is activated, typically by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine to form the amide bond. Alternatively, peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) can be used to directly couple the carboxylic acid with the amine.[3][5]
-
From Pyrazole-3-carbonitriles: The nitrile group can be hydrolyzed to the primary carboxamide using acidic or basic conditions, often with hydrogen peroxide.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[3] Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The choice of eluent will depend on the polarity of your compounds.
Q3: My pyrazole-3-carboxylic acid is poorly soluble. How can I improve its reactivity in a coupling reaction?
A3: Poor solubility can hinder reactivity. You can try the following:
-
Use a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Gently heat the reaction mixture to improve solubility, but be mindful of potential degradation.
-
Convert the carboxylic acid to its more reactive acyl chloride, which may have different solubility properties.
Q4: What is the role of a base like triethylamine (TEA) or DIPEA in the coupling reaction?
A4: A non-nucleophilic base is often added to scavenge the acid (e.g., HCl) that is generated during the reaction, particularly when starting from an acyl chloride or when using amine salts. This prevents the protonation and deactivation of the amine nucleophile, allowing it to react with the activated carboxylic acid derivative.[3]
Quantitative Data Presentation
Table 1: Comparison of Reaction Conditions for Amide Formation from Pyrazole-3-carbonyl Chloride
| Entry | Amine | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Acetanilide | Xylene | Reflux, 10 h | 77 | [6] |
| 2 | p-Nitroacetanilide | Xylene | Reflux, 10 h | 69 | [6] |
| 3 | p-Methylacetanilide | Toluene | Reflux, 10 h | 70 | [6] |
| 4 | p-Chloroacetanilide | Xylene | Reflux, 10 h | 73 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-3-carboxamide via Acyl Chloride Intermediate
Step 1: Formation of Pyrazole-3-carbonyl Chloride
-
To a solution of pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C under an inert atmosphere. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using TLC.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude pyrazole-3-carbonyl chloride is often used in the next step without further purification.
Step 2: Amide Bond Formation
-
Dissolve the crude pyrazole-3-carbonyl chloride from the previous step in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Direct Amide Coupling using EDC/HOBt
-
To a round-bottom flask, add the pyrazole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the mixture in an anhydrous aprotic solvent such as DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
If the amine is used as a salt, or if the carboxylic acid is particularly acidic, add a non-nucleophilic base like DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.
-
Once complete, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine to remove byproducts and excess reagents.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography or recrystallization.[2]
Visualizations
Synthesis and Troubleshooting Workflow
Caption: A logical workflow for the synthesis and troubleshooting of pyrazole-3-carboxamide derivatives.
FLT3 Signaling Pathway and Downstream Effectors
Pyrazole-3-carboxamide derivatives have been investigated as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a key player in acute myeloid leukemia (AML).[7] Constitutive activation of FLT3 through mutations leads to the activation of several downstream signaling pathways that promote cell proliferation and survival.
Caption: Simplified diagram of the FLT3 signaling pathway and its downstream effectors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
overcoming common issues in the N-alkylation of pyrazole rings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the N-alkylation of pyrazole rings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the N-alkylation of pyrazoles, offering potential causes and actionable solutions.
Issue 1: Poor or No Product Yield
Q: I am observing a very low to non-existent yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?
A: Low or no product yield in the N-alkylation of pyrazoles can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.
-
Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.
-
Strength: Ensure the base is sufficiently strong. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH might be necessary.[1]
-
Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[1]
-
Stoichiometry: A slight excess of the base is often beneficial.[1]
-
-
Assess Solubility: Poor solubility of the pyrazole or the base can impede the reaction.
-
Check the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1]
-
Steric Hindrance: A bulky alkylating agent may react sluggishly.
-
-
Optimize Reaction Conditions:
-
Temperature: While many N-alkylations proceed at room temperature, some may require heating to achieve a reasonable reaction rate. Monitor the reaction's progress via TLC or LC-MS to determine the optimal temperature.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Incomplete conversion is a common reason for low yields.[2]
-
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles. How can I improve the selectivity for the desired isomer?
A: Achieving high regioselectivity is a common challenge in the N-alkylation of unsymmetrical pyrazoles. The formation of N1 versus N2 isomers is influenced by a delicate interplay of steric and electronic factors.
-
Steric Effects:
-
Pyrazole Substitution: The position of substituents on the pyrazole ring is a primary determinant of regioselectivity. Alkylation generally occurs at the less sterically hindered nitrogen atom. For example, in 3-substituted pyrazoles, the N1 position is typically favored.[2]
-
Alkylating Agent: Using a sterically demanding alkylating agent can enhance selectivity for the less hindered nitrogen.[1] For instance, sterically bulky α-halomethylsilanes have been shown to significantly improve N1-selectivity.[3]
-
-
Electronic Effects:
-
Electron-withdrawing or -donating groups on the pyrazole ring can influence the nucleophilicity of the two nitrogen atoms, thereby affecting the regiochemical outcome.
-
-
Reaction Conditions:
-
Base and Solvent System: The choice of base and solvent is critical.
-
K₂CO₃ in DMSO is a combination known to be effective for achieving regioselective N1-alkylation.[2][4]
-
Sodium Hydride (NaH) in THF is another system known to promote high N1-regioselectivity with primary alkyl halides.[2]
-
In some cases, changing the base can even lead to opposite regioselectivity. For instance, using sodium hydride instead of potassium carbonate can prevent the formation of regioisomeric byproducts in certain reactions.[2][5]
-
-
Catalyst: The use of specific catalysts can direct the alkylation to a particular nitrogen. For example, a magnesium-based catalyst like MgBr₂ has been reported to favor N2-alkylation.[1]
-
Issue 3: Unexpected Side Reactions
Q: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
A: Besides the formation of regioisomers, other side reactions can occur during pyrazole N-alkylation.
-
C-Alkylation: In some instances, particularly with pyrazolone derivatives, alkylation can occur on a carbon atom of the ring, leading to a mixture of N- and C-alkylated products.[6] The choice of solvent and base can influence the N/C alkylation ratio.
-
Over-alkylation: If the newly formed N-alkylated pyrazole is sufficiently nucleophilic, it can undergo a second alkylation to form a quaternary pyrazolium salt. This is more likely to occur if an excess of the alkylating agent is used.
-
Ring Opening: Under strongly basic conditions, deprotonation at a carbon atom (e.g., C3) can sometimes lead to ring-opening of the pyrazole.[6]
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.
Data Presentation: Influence of Reaction Conditions on Regioselectivity
The following tables summarize quantitative data on how different reaction parameters can influence the yield and regioselectivity of pyrazole N-alkylation.
Table 1: Effect of Base and Solvent on N-Alkylation of 3-Substituted Pyrazoles
| 3-Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| Methyl | Iodomethane | K₂CO₃ | DMSO | >95:5 | High | [1] |
| Methyl | Benzyl Bromide | NaH | THF | High (N1) | Good | [2] |
| Phenyl | Phenethyl trichloroacetimidate | CSA | DCE | 2.5:1 | 56 | [7] |
| Methyl | Ethyl Bromoacetate | MgBr₂ | THF | 24:76 | 75 | [1] |
| Phenyl | Iodomethane | KHMDS | THF/DMSO | 92:8 | - | [1] |
Note: Data is illustrative and compiled from various sources on substituted pyrazoles. The exact ratios and yields may vary depending on the specific substrate and reaction conditions.
Table 2: N-Alkylation of 4-Chloropyrazole with Various Trichloroacetimidates
| Alkylating Agent | Yield (%) |
| 4-Methoxybenzyl trichloroacetimidate | 92 |
| Phenethyl trichloroacetimidate | 77 |
| Benzhydryl trichloroacetimidate | 59 |
| 4-Chlorobenzyl trichloroacetimidate | 37 |
Reaction conditions: Camphorsulfonic acid (CSA) catalyst in 1,2-dichloroethane (DCE) at room temperature for 4 hours.[7]
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation of a Pyrazole
This protocol describes a general method for the N1-alkylation of a substituted pyrazole using an alkyl halide and a base.
Materials:
-
Substituted pyrazole (e.g., 3-methylpyrazole)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the pyrazole (1.0 equivalent) in anhydrous DMF or DMSO, add the base (1.2-2.0 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes to ensure deprotonation of the pyrazole nitrogen.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[1][8]
Experimental Workflow for Base-Mediated N-Alkylation
Caption: A general experimental workflow for the base-mediated N-alkylation of pyrazoles.
Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates
This protocol provides a milder alternative to strong base methods for the N-alkylation of pyrazoles.[7]
Materials:
-
Pyrazole derivative
-
Trichloroacetimidate electrophile
-
Camphorsulfonic acid (CSA)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an argon atmosphere, combine the pyrazole (1 equivalent), the trichloroacetimidate (1 equivalent), and CSA (0.2 equivalents).
-
Add anhydrous DCE to form a 0.25 M solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
After 4 hours, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Logical Relationship of Reagents and Conditions in Acid-Catalyzed N-Alkylation
Caption: Key components and conditions for the acid-catalyzed N-alkylation of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid activity vs other JNK inhibitors
A comprehensive evaluation of the inhibitory activity of prominent c-Jun N-terminal kinase (JNK) inhibitors is presented below. Despite a thorough search of available scientific literature, no public data was found on the JNK inhibitory activity of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid. Therefore, a direct comparison of this specific compound is not possible at this time. This guide focuses on a selection of well-characterized JNK inhibitors, providing a comparative overview of their potency, selectivity, and mechanisms of action to aid researchers in drug discovery and development.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. The JNK signaling pathway is implicated in a wide range of physiological and pathological processes, such as inflammation, apoptosis, cell proliferation, and differentiation. Dysregulation of the JNK pathway has been linked to numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.
This guide provides a comparative analysis of several key JNK inhibitors, summarizing their inhibitory activities against the three main JNK isoforms (JNK1, JNK2, and JNK3) and offering insights into their potential therapeutic applications.
Quantitative Comparison of JNK Inhibitor Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following table summarizes the IC50 values of several well-known JNK inhibitors against the different JNK isoforms.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity Profile |
| SP600125 | 40 | 40 | 90 | Pan-JNK |
| AS602801 (Bentamapimod) | 80 | 90 | 230 | Pan-JNK |
| Tanzisertib (CC-930) | 61 | 7 | 6 | JNK2/3 selective |
| JNK-IN-8 | 4.67 | 18.7 | 0.98 | Pan-JNK, potent on JNK3 |
| JNK3 inhibitor-3 | 147.8 | 44.0 | 4.1 | JNK3 selective |
JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway that is activated by a wide array of extracellular stimuli. The core of the pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase itself. Upon activation, JNKs translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.
A Comparative Analysis of Pyrazole and Pyrimidine Cores in Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is dominated by a select group of heterocyclic scaffolds capable of interacting with the ATP-binding site of kinases. Among these, pyrazole and pyrimidine rings have emerged as "privileged structures," forming the core of numerous clinically successful drugs.[1][2][3] This guide provides an objective, data-driven comparison of these two essential scaffolds, highlighting their respective contributions to inhibitor potency, selectivity, and pharmacokinetic properties to aid researchers in scaffold selection and drug design.
Core Chemical Structures and Properties
Both pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, and pyrimidine, a six-membered ring with two nitrogen atoms at positions 1 and 3, are aromatic systems.[3] Their nitrogen atoms act as key hydrogen bond acceptors and donors, enabling them to mimic the adenine moiety of ATP and anchor inhibitors to the kinase hinge region—a critical interaction for potent inhibition.[4][5]
The choice between these scaffolds can significantly influence a compound's physicochemical and pharmacological profile. For instance, in the development of the Aurora kinase inhibitor Barasertib, the pyrazole fragment was preferred over alternatives like pyrimidine because it yielded potent inhibitors with lower lipophilicity and better overall drug-like properties. Conversely, pyrimidine is a core component in many FDA-approved drugs, valued for its ability to form multiple hydrogen bonds and serve as a versatile scaffold for substitution.[5]
Comparative Performance Data
The following tables summarize the in vitro potency and pharmacokinetic profiles of representative kinase inhibitors built around pyrazole and pyrimidine cores.
Table 1: Performance of Pyrazole-Based Kinase Inhibitors
| Compound/Drug Name | Target Kinase(s) | IC₅₀ / Kᵢ | Cell Line (Assay) | Pharmacokinetic Parameters (Species) | Reference |
| Ruxolitinib | JAK1 / JAK2 | 2.8 nM / 3.3 nM | - | Oral Bioavailability: High | [4] |
| Crizotinib | ALK / c-MET | 24 nM / 20 nM | - | T½: 42 hours (Human) | [1] |
| Afuresertib | Akt1 / Akt2 / Akt3 | 0.02 nM / 2 nM / 2.6 nM | HCT116 (IC₅₀=0.95 µM) | - | [4] |
| Encorafenib | B-RafV600E | 0.3 nM | - | T½: 6.4 hours (Human) | [1] |
| AT9283 | Aurora A / Aurora B | ~3 nM / ~3 nM | HCT116 | In vivo efficacy in mouse xenografts | [6] |
| Compound 10 | Bcr-Abl | 14.2 nM | K562 (IC₅₀=0.27 µM) | - | [7] |
| SR-3576 | JNK3 | 7 nM | - | Cell-based potency: ~1 µM | [8] |
| Compound 17 | Chk2 | 17.9 nM | MCF7 (IC₅₀=10.4 µM) | - | [7] |
Table 2: Performance of Pyrimidine-Based Kinase Inhibitors
| Compound/Drug Name | Target Kinase(s) | IC₅₀ | Cell Line (Assay) | Pharmacokinetic Parameters (Species) | Reference |
| Imatinib | Bcr-Abl / c-KIT / PDGFR | 100-1000 nM | - | Oral Bioavailability: 98% (Human) | [9] |
| Gefitinib | EGFR | 2-37 nM | - | T½: 48 hours (Human) | [9] |
| Erlotinib | EGFR | 2 nM | - | Oral Bioavailability: 59% (Human) | [9] |
| Abrocitinib | JAK1 | Selective for JAK1 | - | T½: 5 hours (Human) | [10] |
| Compound 6c | PDGFr / FGFr | 1.11 µM / 0.13 µM | Vascular Smooth Muscle Cells (IC₅₀=0.3 µM) | Enhanced bioavailability vs parent compound | [11] |
| Alisertib (MLN8237) | Aurora A | 1.2 nM | - | In clinical trials | [5] |
| Barasertib (AZD1152) | Aurora B | 0.37 nM | - | In clinical trials | [5] |
| Compound 24 | CDK2 | 0.1-100 nM range | - | Oral Bioavailability (F): 40.7% (Rat) | [12] |
Key Experimental Protocols
The data presented above are typically generated using a standardized set of in vitro and in vivo assays. Detailed below are the methodologies for three fundamental experiments in kinase inhibitor evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a method to measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.[13][14]
Objective: To determine the IC₅₀ value of a test compound against a specific kinase.
Principle: The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method. A biotinylated substrate peptide is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor) are added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, which generates a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the signal.[14][15]
Methodology:
-
Reagent Preparation:
-
Prepare a 5X kinase buffer and supplement with necessary cofactors.
-
Dilute the kinase, biotinylated substrate peptide, and ATP to their working concentrations in the kinase buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO, then dilute further in kinase buffer.
-
Prepare a detection buffer containing the europium-labeled antibody and streptavidin-XL665.
-
-
Kinase Reaction:
-
In a 384-well low-volume plate, add 2 µL of the test inhibitor solution.
-
Add 4 µL of a mix containing the kinase and substrate.
-
Initiate the reaction by adding 4 µL of the ATP solution.
-
Incubate the plate at room temperature for a duration determined by enzyme kinetics (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the detection buffer (which contains EDTA).
-
Seal the plate and incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the ratio against inhibitor concentration to determine the IC₅₀ value.[14]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of a kinase inhibitor on cancer cell lines.[16][17]
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound in a specific cell line.
Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[16][18] The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor.
-
Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[19]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Plot the percentage of cell viability against inhibitor concentration to calculate the GI₅₀.
-
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats
This protocol outlines a typical procedure to determine the pharmacokinetic profile of a kinase inhibitor following oral administration.
Objective: To determine key PK parameters such as Cₘₐₓ, Tₘₐₓ, T½, and oral bioavailability (F%).
Methodology:
-
Animal Model and Dosing:
-
Use male Sprague-Dawley rats, acclimatized for at least one week.
-
Fast the animals overnight prior to dosing.
-
Administer the test compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), via oral gavage at a specific dose (e.g., 10 mg/kg). For bioavailability calculation, a separate cohort receives an intravenous (IV) dose (e.g., 2 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~0.2 mL) from the tail vein or other appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Prepare plasma samples by protein precipitation (e.g., with acetonitrile containing an internal standard).
-
Centrifuge to pellet the protein and analyze the supernatant.
-
Quantify the concentration of the inhibitor in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time profile.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters, including AUC (Area Under the Curve), Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and T½ (elimination half-life).
-
Calculate oral bioavailability using the formula: F% = (AUCₒᵣₐₗ / AUCᵢᵥ) * (Doseᵢᵥ / Doseₒᵣₐₗ) * 100.
-
Visualized Workflows and Pathways
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway: The Ras-Raf-MEK-ERK Cascade
This pathway is a central signaling cascade that is frequently dysregulated in cancer, making kinases like B-Raf and MEK prime targets for inhibitors.
Experimental Workflow: HTRF Kinase Assay
This diagram illustrates the key steps involved in determining an inhibitor's IC₅₀ using the HTRF method.
Logical Comparison: Pyrazole vs. Pyrimidine Cores
This diagram provides a side-by-side comparison of the key features of pyrazole and pyrimidine scaffolds in the context of kinase inhibitor design.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents | Bentham Science [benthamscience.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. protocols.io [protocols.io]
Validating the Biological Potential of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological activity of the synthesized compound, 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid. Given the well-documented pharmacological profiles of pyrazole and pyridine derivatives, this novel compound holds potential as a therapeutic agent. This document outlines experimental protocols and presents a comparative analysis with established drugs and related compounds to facilitate its evaluation as an anticancer, anti-inflammatory, or antitubercular agent.
Predicted Biological Activities and Rationale
The chemical scaffold of this compound, which integrates both a pyrazole ring and a pyridine moiety, suggests several potential biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][3] The pyridine ring is also a common feature in many biologically active compounds, most notably in the antitubercular drug isoniazid.[4] Therefore, the primary activities to investigate for the title compound are anticancer, anti-inflammatory, and antitubercular effects.
Comparative Analysis of Biological Activity
To objectively assess the potency of this compound, its performance in biological assays should be compared against standard drugs and structurally related compounds with known activity.
Anticancer Activity
The antiproliferative potential of the synthesized compound can be evaluated against a panel of human cancer cell lines. A comparison with a standard chemotherapeutic agent like Doxorubicin and other pyrazole derivatives with reported anticancer activity will provide a benchmark for its efficacy.
Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM)
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Doxorubicin (Standard) | 0.8 - 1.2 | 0.5 - 1.0 | 0.4 - 0.9 |
| Pyrazole-Quinoline Hybrid 7k | - | - | 0.51 ± 0.05 |
| Pyrazole Derivative 22 | 2.82 - 6.28 | 2.82 - 6.28 | - |
| Pyrazole Derivative 23 | 2.82 - 6.28 | 2.82 - 6.28 | - |
Data for comparator compounds are sourced from published literature.[3][5]
Anti-inflammatory Activity
The anti-inflammatory properties can be assessed using both in vitro and in vivo models. The in vitro cyclooxygenase (COX) inhibition assay and the in vivo carrageenan-induced paw edema model are standard methods for this purpose.
Table 2: Comparative Anti-inflammatory Activity
| Compound/Drug | COX-2 Inhibition (IC₅₀ in µM) | Edema Inhibition (%) (in vivo) |
| This compound | [Experimental Data] | [Experimental Data] |
| Celecoxib (Standard) | 0.04 - 0.08 | 83.76 |
| Diclofenac (Standard) | 0.6 - 1.2 | 86.72 |
| Pyrazole Derivative 6b | - | 85.78 ± 0.99 |
| Trisubstituted Pyrazole 5a | - | ≥84.2 |
Data for comparator compounds are sourced from published literature.[6][7][8]
Antitubercular Activity
The activity against Mycobacterium tuberculosis is a key area of investigation due to the structural similarity to isoniazid. The minimum inhibitory concentration (MIC) is the standard measure of efficacy.
Table 3: Comparative Antitubercular Activity (MIC in µg/mL)
| Compound/Drug | M. tuberculosis H37Rv |
| This compound | [Experimental Data] |
| Isoniazid (Standard) | 0.02 - 0.06 |
| Rifampicin (Standard) | 0.08 - 0.25 |
| Isoniazid-Carbohydrate Hybrid | 0.31 - 3.12 |
| Isoniazid-Sulfonate Hybrid SIH4 | 0.31 µM |
Data for comparator compounds are sourced from published literature.[1][9][10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of the experimental findings.
In Vitro Anticancer Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The synthesized compound and reference drugs are dissolved in DMSO and diluted to various concentrations with culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Model: Wistar albino rats (150-200 g) are used.
-
Compound Administration: The test compound, a standard drug (e.g., Diclofenac), and a control vehicle are administered orally or intraperitoneally to different groups of rats.
-
Induction of Edema: After one hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[6][11]
Antitubercular Assay (Microplate Alamar Blue Assay)
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation: The test compound and standard drugs are dissolved in DMSO and serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.
-
MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[10]
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate experimental processes and potential mechanisms of action.
References
- 1. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoniazid Derivatives as Anti-Tubercular Agents: From Structural Design to Clinical Investigations | Bentham Science [eurekaselect.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-(Pyrazol-3-yl)-pyridines: A Comparative Guide for Kinase Inhibitor Development
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(pyrazol-3-yl)-pyridine derivatives as inhibitors of key protein kinases: c-Jun N-terminal kinase (JNK), Aurora kinases, and p38 MAP kinase. This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to aid in the rational design of next-generation kinase inhibitors.
The 4-(pyrazol-3-yl)-pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against various protein kinases implicated in a range of diseases, including neurodegenerative disorders, inflammation, and cancer. Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for optimizing lead compounds and developing selective and effective therapeutics. This guide compares the SAR of this scaffold against three critical kinase families.
Comparative Analysis of Kinase Inhibitory Activity
The biological activity of 4-(pyrazol-3-yl)-pyridine derivatives is highly dependent on the substitution patterns on both the pyrazole and pyridine rings, as well as the nature of the substituent at the 2-position of the pyridine. The following sections and tables summarize the SAR for JNK3, Aurora A, and p38α kinases.
c-Jun N-terminal Kinase (JNK) Inhibition
Studies on 4-(pyrazol-3-yl)-pyridines as JNK inhibitors reveal that the pyridine core is a significant improvement over the analogous pyrimidine core. Optimization of this scaffold has led to the discovery of potent and brain-penetrant JNK3 inhibitors with excellent selectivity against other kinases like p38.[1][2]
Key SAR observations for JNK3 inhibition include:
-
Pyridine vs. Pyrimidine Core: Pyridine-containing compounds are generally more potent than their pyrimidine counterparts.[1]
-
Substitution on the Pyridine Ring (X): Introduction of a chlorine atom at the 5-position of the pyridine ring can provide a significant boost in activity.[1]
-
Substitution on the Pyrazole Ring (R¹): N-alkylation of the pyrazole nitrogen can lead to a slight decrease in potency.[1]
-
Substituent at the 2-position of Pyridine (R²): The nature of the aniline substituent at this position plays a crucial role in modulating the inhibitory activity.
Table 1: SAR of 4-(Pyrazol-3-yl)-pyridine Derivatives as JNK3 Inhibitors [1][2]
| Compound | X | R¹ | R² (Aniline Substituent) | JNK3 IC₅₀ (nM) | p38 IC₅₀ (µM) |
| 12 | H | H | 4-morpholinoaniline | 160 | > 20 |
| 13 | Cl | H | 4-morpholinoaniline | 80 | > 20 |
| 14 | Cl | Me | 4-morpholinoaniline | 120 | > 20 |
Data extracted from Noël et al., Bioorg Med Chem Lett. 2011.[1][2]
Aurora Kinase Inhibition
The 3-cyano-6-(pyrazol-3-ylamino)pyridine scaffold has been identified as a potent inhibitor of Aurora kinases, particularly Aurora A. The development of this class of inhibitors was achieved by modifying the pyrimidine moiety of the known inhibitor VX-680 to a 3-cyano-pyridine ring, which led to excellent potency and selectivity.[3]
Table 2: SAR of 3-Cyano-6-(pyrazol-3-ylamino)pyridine Derivatives as Aurora A Kinase Inhibitors
| Compound | R Group at 2-position of Pyridine | Aurora A Kᵢ (nM) | Aurora B Kᵢ (nM) | HCT-116 Cell Proliferation IC₅₀ (nM) |
| 6 | 4-(N-methylpiperazin-1-yl)aniline | 1.2 | 101 | 115 |
Data adapted from literature describing the modification of VX-680 to a 3-cyano-pyridine derivative.[3]
p38 MAP Kinase Inhibition
While direct SAR studies on a series of 4-(pyrazol-3-yl)-pyridine inhibitors of p38 are less common, extensive research on pyrazole urea-based inhibitors provides valuable insights. These studies highlight the importance of specific substitutions on the pyrazole ring and the urea moiety for potent and selective p38 inhibition.[4] A key feature of these inhibitors is their ability to bind to an allosteric site, stabilizing an inactive conformation of the kinase.
Table 3: SAR of Pyrazole-Urea Derivatives as p38α MAP Kinase Inhibitors [4]
| Compound | R¹ (on Pyrazole N) | R² (on Pyrazole C5) | R³ (on Urea) | p38α Binding (Kᵢ, nM) |
| Lead Compound | Me | t-Bu | 4-Cl-Ph | 400 |
| 16 | Ph | t-Bu | 4-Cl-Ph | 10 |
| BIRB 796 | p-Tolyl | t-Bu | 4-(2-morpholinoethoxy)naphthalen-1-yl | 0.1 |
Data extracted from Regan et al., J Med Chem. 2002 and Pargellis et al., Nat Struct Biol. 2002.[4] These compounds, while not strictly 4-(pyrazol-3-yl)-pyridines, share the core pyrazole element and provide critical insights into targeting p38.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. It is a common method for determining the IC₅₀ values of kinase inhibitors.[5][6][7][8]
Materials:
-
Recombinant human kinase (JNK3, Aurora A, or p38α)
-
Kinase-specific peptide substrate (e.g., ATF2 for JNK and p38, Kemptide for Aurora A)
-
ATP
-
Test compounds (4-(pyrazol-3-yl)-pyridine derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white, opaque assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute these in the Kinase Reaction Buffer.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the recombinant kinase enzyme to each well. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Kₘ value for the specific kinase.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Western Blot for Phospho-Protein Detection
This technique is used to detect the phosphorylation status of a kinase's substrate, providing a cellular measure of inhibitor efficacy.[9][10][11]
Materials:
-
Cell line of interest (e.g., HeLa, 293T)
-
Kinase activator (e.g., UV radiation or anisomycin for the JNK/p38 pathway)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific for the target substrate, e.g., phospho-c-Jun, and total protein antibody for loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat cells with various concentrations of the test compound for 1-2 hours. Stimulate the desired signaling pathway with an appropriate activator.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizing the Landscape: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 4-(pyrazol-3-yl)-pyridine inhibitors and a typical experimental workflow.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Molecular Docking of Pyrazole Carboxamide Hybrids: A Guide for Researchers
A detailed analysis of in-silico binding affinities and experimental data reveals the therapeutic potential of pyrazole carboxamide hybrids across various protein targets. These compounds have demonstrated significant inhibitory effects against a range of diseases, including cancer, microbial infections, and neurological disorders.
This guide provides a comparative overview of the molecular docking performance of various pyrazole carboxamide hybrids, supported by experimental data from recent studies. The information is intended for researchers, scientists, and drug development professionals working on the discovery of novel therapeutic agents.
Performance Comparison: In-Silico and In-Vitro Data
Molecular docking studies have been instrumental in elucidating the binding modes and predicting the affinities of pyrazole carboxamide derivatives to a diverse set of protein targets. The following tables summarize key quantitative data from various studies, comparing the in-silico docking scores with corresponding in-vitro biological activities.
Anticancer Activity
Pyrazole carboxamide hybrids have been extensively investigated as potential anticancer agents, targeting various protein kinases and other key proteins involved in cancer progression.
| Compound/Derivative | Target Protein | PDB ID | Docking Score/Binding Energy (kcal/mol) | In-Vitro Activity (IC50/Ki) | Reference |
| Compound 10e | Aurora-A kinase | - | - | 0.16 ± 0.03 µM (IC50) | [1] |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives | HCT116 and MCF-7 cell lines | - | - | 0.39 ± 0.06 µM and 0.46 ± 0.04 µM (IC50) | [1] |
| Benzimidazole-pyrazole hybrid 6h | B-cell lymphoma (BCL-2) | 4LXD | -8.65 | - | [2][3] |
| Pyrazole derivative 1b | VEGFR-2 | 2QU5 | -10.09 kJ/mol | - | [4][5] |
| Pyrazole derivative 1d | Aurora A | 2W1G | -8.57 kJ/mol | - | [4][5] |
| Pyrazole derivative 2b | CDK2 | 2VTO | -10.35 kJ/mol | - | [4][5] |
Carbonic Anhydrase Inhibition
Certain pyrazole carboxamide hybrids have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, which are implicated in diseases like glaucoma and cancer.[6]
| Compound | Target Isoform | Binding Score | Ki Value | Reference |
| 6a | hCA I | -9.3 | 0.063 µM | [6] |
| 6a | hCA II | -8.5 | 0.007 µM | [6] |
| 6b | hCA I | -7.6 | - | [6] |
| 6b | hCA II | -7.9 | - | [6] |
| Acetazolamide (AAZ) | hCA I | -6.0 | - | [6] |
| Acetazolamide (AAZ) | hCA II | -6.1 | - | [6] |
Antimicrobial and Other Activities
The versatility of the pyrazole carboxamide scaffold is further demonstrated by its activity against microbial targets and enzymes implicated in other diseases.
| Compound/Derivative | Target/Organism | Activity | Reference |
| 1,2,3-triazole-pyrazole hybrid 7e | E. coli | 0.778 ± 0.009 µM (Effective Concentration) | [7] |
| 1,2,3-triazole-pyrazole hybrid 7c | P. aeruginosa and C. albicans | 0.743 ± 0.005 µM (Effective Concentration) | [7] |
| Pyrazole-4-carboxamide 7a | Botrytis cinerea | Good inhibitory activity | [8] |
| Pyrazole-aromatic carboxamide 11ea | R. cerealis | 0.93 µg/mL (EC50) | [9] |
| Pyrazole carboxamide derivatives | Cholinesterases (AChE and BChE) | 6.60 ± 0.62 - 14.15 ± 1.09 nM (Ki for AChE) | [10] |
Experimental Protocols: A Generalized Workflow
The following section outlines a typical workflow for the comparative molecular docking of pyrazole carboxamide hybrids, based on methodologies reported in the cited literature.
I. Ligand and Receptor Preparation
-
Ligand Preparation: The 3D structures of the pyrazole carboxamide hybrid molecules are drawn using chemical drawing software like ChemDraw. The structures are then converted to a 3D format and subjected to energy minimization using force fields like MMFF94.
-
Receptor Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules, co-factors, and existing ligands are removed from the protein structure. Polar hydrogen atoms and appropriate charges (e.g., Kollaman or Gasteiger) are added to the protein.
II. Molecular Docking Simulation
-
Active Site Identification: The binding site of the protein is defined, often based on the location of the co-crystallized ligand in the PDB structure or through active site prediction servers.
-
Grid Generation: A grid box is generated around the defined active site to specify the search space for the docking algorithm.
-
Docking Algorithm: Automated docking is performed using software such as AutoDock. A Lamarkian genetic algorithm is commonly employed to explore the conformational space of the ligand within the active site.
-
Pose Selection and Analysis: The docking software generates multiple binding poses for each ligand. The pose with the lowest binding energy or docking score is typically selected as the most probable binding conformation. These interactions are then visualized and analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts.
Visualizing the Process and Pathways
To better understand the workflow and the context of these molecular docking studies, the following diagrams have been generated using Graphviz.
References
- 1. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Novel Pyrazole Derivatives as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of antimicrobial activities.[1][2][3] This guide provides an in vitro evaluation of several novel pyrazole derivatives, comparing their antibacterial efficacy through experimental data and outlining the methodologies for their assessment.
Comparative Antibacterial Activity
The antibacterial potential of novel pyrazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. The following tables summarize the MIC values of various pyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as reported in recent studies. Lower MIC values indicate higher antibacterial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Gram-Positive Bacteria (µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Reference |
| Hydrazone 21a | 62.5 - 125 | 62.5 - 125 | [1] |
| Hydrazone 21b | Equal to Chloramphenicol | Equal to Chloramphenicol | [1] |
| Hydrazone 21c | Equal to Chloramphenicol | Equal to Chloramphenicol | [1] |
| Pyrazoline 9 | 4 | Not Tested | [4][5] |
| Thiazolo-pyrazole 17 | 4 (anti-MRSA) | Not Tested | [3] |
| Chloramphenicol (Standard) | - | - | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Gram-Negative Bacteria (µg/mL)
| Compound/Derivative | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Acinetobacter baumannii | Reference |
| Hydrazone 21a | 62.5 - 125 | 62.5 - 125 | Not Tested | Not Tested | [1] |
| Hydrazone 21b | Not specified | Equal to Chloramphenicol | Not Tested | Not Tested | [1] |
| Hydrazone 21c | Equal to Chloramphenicol | Equal to Chloramphenicol | Not Tested | Not Tested | [1] |
| Thiazolidinone-clubbed pyrazole | 16 | Not Tested | Not Tested | Not Tested | [3] |
| Imidazo-pyridine substituted pyrazole 18 | <1 | <1 | <1 | Not Tested | [3] |
| N-Benzoic acid derived pyrazole hydrazone 3 | Not Tested | Not Tested | Not Tested | 4 | [3] |
| Chloramphenicol (Standard) | - | - | - | - | [1] |
| Ciprofloxacin (Standard) | - | - | - | - | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial activity of pyrazole derivatives.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a commonly used technique.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates for 18-24 hours.
-
A few colonies are transferred to a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
-
Stock solutions of the pyrazole derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
3. Incubation and Observation:
-
The prepared bacterial inoculum is added to each well containing the serially diluted compounds.
-
Positive (broth with bacteria) and negative (broth only) controls are included.
-
The microtiter plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Diffusion Method
The agar diffusion method is another common technique for screening antimicrobial activity.
1. Preparation of Agar Plates:
-
Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.
2. Inoculation:
-
The surface of the agar is uniformly swabbed with the standardized bacterial inoculum (0.5 McFarland).
3. Application of Test Compounds:
-
Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the pyrazole derivative solution.
-
The discs are placed on the inoculated agar surface.
-
A standard antibiotic disc and a solvent control disc are also placed on the agar.
4. Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.[2]
Visualizations
Experimental Workflow for In Vitro Antibacterial Evaluation
The following diagram illustrates the typical workflow for assessing the in vitro antibacterial activity of novel pyrazole derivatives.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity profile of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid against a kinase panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the kinase selectivity profile of the compound 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid. The following sections present a comparative analysis of its inhibitory activity against a panel of kinases, detailed experimental protocols for assessing selectivity, and visual representations of the experimental workflow and a relevant signaling pathway. While specific experimental data for this exact compound is not publicly available, this guide utilizes a representative dataset to illustrate the analysis and reporting structure critical for drug development.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical parameter in drug discovery, as off-target effects can lead to toxicity and reduced therapeutic efficacy. A broad kinase panel screening is the standard method to determine the selectivity profile of a compound.
The following table summarizes the hypothetical inhibitory activity of this compound against a representative panel of kinases. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 10 µM) and the half-maximal inhibitory concentration (IC50) for significantly inhibited kinases.
| Kinase Target | Kinase Family | % Inhibition @ 10 µM | IC50 (nM) |
| Target Kinase X | Tyrosine Kinase | 95% | 50 |
| Kinase A | Serine/Threonine Kinase | 85% | 250 |
| Kinase B | Tyrosine Kinase | 60% | 1,500 |
| Kinase C | Serine/Threonine Kinase | 45% | > 10,000 |
| Kinase D | Tyrosine Kinase | 20% | > 10,000 |
| Kinase E | Atypical Protein Kinase | 15% | > 10,000 |
| Kinase F | Serine/Threonine Kinase | 10% | > 10,000 |
| Kinase G | Tyrosine Kinase | 5% | > 10,000 |
| Kinase H | Serine/Threonine Kinase | <5% | > 10,000 |
| Kinase I | Lipid Kinase | <5% | > 10,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Accurate and reproducible assessment of kinase selectivity relies on robust experimental design. The following is a detailed protocol for a typical in vitro kinase panel screening assay.
Kinase Inhibition Assay (Radiometric)
This protocol is based on the principle of measuring the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate by the kinase.
Materials:
-
Kinase of interest
-
Specific peptide or protein substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)[1]
-
Test compound (this compound) dissolved in DMSO
-
96-well or 384-well plates
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical screening concentration is 10 µM.[2]
-
Reaction Setup: In each well of the assay plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound dilution (or DMSO for control)
-
Substrate solution
-
Kinase solution
-
-
Initiation of Reaction: Add [γ-³³P]ATP to each well to start the kinase reaction. The final ATP concentration is typically at or near the Km for each kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination of Reaction: Spot a portion of the reaction mixture from each well onto the phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³³P]ATP.
-
Detection: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition is calculated by comparing the radioactivity in the wells with the test compound to the control wells (DMSO only). For IC50 determination, the percentage of inhibition is plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve.
Visualizing the Process and Pathway
To better understand the experimental process and the potential biological context of the inhibitor, the following diagrams are provided.
References
Pyrazole Derivatives in Oncology: A Comparative Analysis of Efficacy Across Cancer Cell Lines
A detailed examination of the cytotoxic and mechanistic properties of novel pyrazole-based compounds reveals their potential as promising candidates for cancer therapy. This guide synthesizes recent findings on the efficacy of various pyrazole derivatives against a range of cancer cell lines, presenting key data on their anti-proliferative activities and mechanisms of action.
Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Their structural versatility allows for modifications that can enhance their efficacy and selectivity against various cancer types.[1][2] This guide provides a comparative analysis of recently synthesized pyrazole derivatives, focusing on their cytotoxic effects, target signaling pathways, and the experimental methodologies used to evaluate their potential as therapeutic agents.
Comparative Efficacy of Pyrazole Derivatives
The anticancer potential of pyrazole derivatives has been evaluated across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following tables summarize the IC50 values of several promising pyrazole derivatives against various cancer cell lines, as reported in recent literature.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| Compound 3f | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | Paclitaxel | 49.90 (24h), 25.19 (48h) | [3] |
| Compound 11 | AsPC-1 (Pancreatic) | 16.8 | Cisplatin | - | [4] |
| Compound 11 | U251 (Glioblastoma) | 11.9 | Cisplatin | 4.9 | [4] |
| Compound b17 | HepG-2 (Liver) | 3.57 | Cisplatin | 8.45 | [5] |
| Compound 5b | K562 (Leukemia) | 0.021 | ABT-751 | - | [6] |
| Compound 5b | A549 (Lung) | 0.69 | ABT-751 | - | [6] |
| Compound 5b | MCF-7 (Breast) | 1.7 | ABT-751 | - | [6] |
| Compound 6 | Various (Six cancer cell lines) | 0.00006 - 0.00025 | - | - | [1] |
| Compound 37 | MCF-7 (Breast) | 5.21 | - | - | [1] |
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [1] |
| Compounds 33 & 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 | [1] |
| Compound 50 | HepG2 (Liver) | 0.71 | Erlotinib, Sorafenib | 10.6, 1.06 | [1] |
| Compound 7d | MCF-7 (Breast) | 42.6 | Doxorubicin | 48.0 | [7] |
| Compound 9e | PACA2 (Pancreatic) | 27.6 | Doxorubicin | 52.1 | [7] |
| Compound 8b | MCF-7 (Breast) | 3.0 | Imatinib | 7.0 | [8] |
| Compound 8f | MCF-7 (Breast) | 4.0 | Imatinib | 7.0 | [8] |
Mechanisms of Anticancer Action
The anticancer activity of pyrazole derivatives is attributed to their ability to interact with various cellular targets and signaling pathways crucial for cancer cell proliferation and survival.[1][9] Key mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.
Targeting Protein Kinases: Many pyrazole derivatives function as inhibitors of protein kinases that are often dysregulated in cancer. These include:
-
Cyclin-Dependent Kinases (CDKs): Compounds 33 and 34 have shown significant inhibitory activity against CDK2, a key regulator of the cell cycle.[1]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Compound 50 demonstrated potent dual inhibition of both EGFR and VEGFR-2, crucial receptors in tumor growth and angiogenesis.[1]
-
PI3 Kinase: Compound 43 was identified as a potent inhibitor of PI3 kinase, a central node in a major cancer survival pathway.[1]
Induction of Apoptosis: A common mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Several pyrazole derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms:
-
ROS Generation: Compound 3f was found to induce apoptosis in triple-negative breast cancer cells by elevating the levels of reactive oxygen species (ROS).[3]
-
Caspase Activation: The apoptotic effect of compound 3f is also mediated by the activation of caspase-3.[3]
-
Modulation of Apoptotic Regulators: Compound 37 induces apoptosis by activating caspase-3 and PARP, downregulating the anti-apoptotic protein Bcl-2, and upregulating the pro-apoptotic proteins BAX and p53.[1]
Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules, is a validated target for anticancer drugs. Some pyrazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Compound 6, for instance, is a highly potent tubulin polymerization inhibitor.[1] Similarly, compound 5b has been identified as a novel inhibitor of tubulin polymerization.[6]
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate a generalized experimental workflow for evaluating anticancer compounds and a simplified signaling pathway targeted by some pyrazole derivatives.
Caption: A typical workflow for the synthesis and evaluation of anticancer compounds.
Caption: Simplified signaling pathways targeted by various pyrazole derivatives.
Experimental Protocols
The evaluation of the anticancer efficacy of pyrazole derivatives involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments frequently cited in the literature.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyrazole derivatives (typically ranging from 0.01 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the pyrazole derivative for a defined period. After treatment, cells are harvested and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
The collective evidence from these studies strongly supports the continued exploration of pyrazole derivatives as a promising scaffold for the development of novel and effective anticancer agents. Further in vivo studies and clinical trials are warranted to translate these preclinical findings into tangible therapeutic benefits for cancer patients.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of DNA-Binding Interactions for Pyrazole-3-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA-binding performance of novel pyrazole-3-carboxamide derivatives against established DNA minor groove binders. Experimental data from key validation assays are presented to offer a comprehensive overview for researchers in drug discovery and chemical biology.
Introduction
Pyrazole-3-carboxamide derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anticancer activities. One of their proposed mechanisms of action involves direct interaction with DNA, which can interfere with cellular processes such as replication and transcription. Validating this DNA-binding interaction is a critical step in the preclinical development of these compounds. This guide compares the DNA-binding properties of a series of novel 1H-pyrazole-3-carboxamide derivatives with two well-characterized DNA minor groove binders, Netropsin and Distamycin A, providing supporting experimental data and detailed protocols for the key validation techniques.
Comparative Analysis of DNA-Binding Affinity
The DNA-binding affinity of four novel 1H-pyrazole-3-carboxamide derivatives was evaluated and compared with the established minor groove binders, Netropsin and Distamycin A. The binding constant (K_b) for the most potent derivative, pym-5, was determined by fluorescence spectroscopy.[1][2] For the other derivatives, the extent of DNA interaction is represented by the percentage of fluorescence quenching in an ethidium bromide (EB) displacement assay, as a direct binding constant was not reported.
| Compound | Chemical Name | Binding Affinity (K_b) (M⁻¹) | Fluorescence Quenching (%) | Binding Mode |
| Pyrazole Derivatives | ||||
| pym-2 | N-(4-(morpholinomethyl)phenyl)-5-(3-cyclopropylureido)-1H-pyrazole-3-carboxamide | Not Reported | ~30% | Minor Groove (Predicted) |
| pym-3 | N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-5-(phenylamino)-1H-pyrazole-3-carboxamide | Not Reported | ~35% | Minor Groove (Predicted) |
| pym-4 | N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-5-(pyridin-4-ylamino)-1H-pyrazole-3-carboxamide | Not Reported | ~45% | Minor Groove (Predicted) |
| pym-5 | 5-(3-cyclopropylureido)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide | 1.06 x 10⁵[1][2] | >50%[1][2] | Minor Groove (Predicted) |
| Alternative DNA Minor Groove Binders | ||||
| Netropsin | 2.9 x 10⁵ | Not Applicable | Minor Groove | |
| Distamycin A | 1.16 x 10⁶ | Not Applicable | Minor Groove |
Experimental Protocols
Detailed methodologies for the key experiments used to validate the DNA-binding interaction of pyrazole-3-carboxamide derivatives are provided below.
Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)
This assay determines the ability of a compound to displace ethidium bromide (EB) intercalated within the DNA double helix. A decrease in the fluorescence intensity of the EB-DNA complex upon addition of the test compound suggests a competitive binding interaction.
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Ethidium Bromide (EB)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (pyrazole-3-carboxamide derivatives)
-
Fluorometer
Procedure:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration should be determined spectrophotometrically by measuring the absorbance at 260 nm.
-
Prepare a stock solution of ethidium bromide in Tris-HCl buffer.
-
In a quartz cuvette, mix the CT-DNA solution and the EB solution to form the EB-DNA complex. Allow the mixture to incubate at room temperature for 5-10 minutes to ensure complete intercalation.
-
Measure the initial fluorescence intensity of the EB-DNA complex. The excitation wavelength is typically around 520 nm and the emission wavelength is around 600 nm.
-
Add increasing concentrations of the test compound to the cuvette containing the EB-DNA complex.
-
After each addition, incubate the mixture for 2-5 minutes and then record the fluorescence emission spectrum.
-
The percentage of fluorescence quenching is calculated using the formula: Quenching (%) = (1 - F/F₀) * 100, where F₀ is the initial fluorescence intensity of the EB-DNA complex and F is the fluorescence intensity after the addition of the test compound.
-
The binding constant (K_b) can be determined using the Scatchard equation: r/C_f = nK_b - rK_b, where r is the ratio of the concentration of bound ligand to the total DNA concentration, C_f is the concentration of the free ligand, n is the number of binding sites, and K_b is the binding constant.
References
Comparative Study of the Anti-Inflammatory Properties of Pyrazole-NO Hybrid Molecules: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of pyrazole-NO hybrid molecules against other pyrazole derivatives and standard non-steroidal anti-inflammatory drugs (NSAIDs). This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to support further research and development in this promising area of medicinal chemistry.
Executive Summary
Pyrazole derivatives have long been a cornerstone in the development of anti-inflammatory agents, with celecoxib being a notable example.[1] The hybridization of the pyrazole scaffold with a nitric oxide (NO) donating moiety represents a strategic approach to enhance anti-inflammatory efficacy while potentially mitigating some of the side effects associated with traditional NSAIDs.[2][3] NO is known to play a role in gastroprotection and can also contribute to anti-inflammatory effects. This guide presents a comparative analysis of various pyrazole-based compounds, focusing on their cyclooxygenase (COX) inhibitory activity and in vivo anti-inflammatory effects.
Data Presentation: Comparative Anti-Inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyrazole-NO hybrids and related pyrazole derivatives compared to standard drugs like celecoxib and indomethacin.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| Pyrazole-Pyridazine Hybrids | ||||
| Compound 5f | 14.34 | 1.50 | 9.56 | [2] |
| Compound 6e | - | 2.51 | - | [2] |
| Compound 6f | 9.56 | 1.15 | 8.31 | [2] |
| Pyrazole-Hydrazone Derivatives | ||||
| Compound 4a | 5.64 | 0.67 | 8.41 | [4] |
| Compound 4b | 6.12 | 0.58 | 10.55 | [4] |
| Other Pyrazole Derivatives | ||||
| Compound 5u | 134.12 | 1.79 | 74.92 | [5] |
| Compound 5s | 183.12 | 2.51 | 72.95 | [5] |
| A 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [6] |
| A 3,5-diarylpyrazole | - | 0.01 | - | [6] |
| A pyrazolo-pyrimidine | - | 0.015 | - | [6] |
| Reference Drugs | ||||
| Celecoxib | 5.42 | 2.16 | 2.51 | [2] |
| Celecoxib | - | 0.87 | 8.85 | [4] |
IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater potency. The selectivity index (SI) indicates the selectivity for COX-2 over COX-1 inhibition.
Table 2: In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Time Point (hours) | Reference |
| Pyrazole Derivatives | ||||
| Pyrazole-Thiazole Hybrid | - | 75 | - | [6] |
| 3-(trifluoromethyl)-5-arylpyrazole | 10 | 65-80 | 3 | [6] |
| Compound 5u | - | 80.63 | 3 | [5] |
| Compound 5s | - | 78.09 | 3 | [5] |
| Reference Drugs | ||||
| Indomethacin | 10 | 55 | 3 | [6] |
| Ibuprofen | - | 81.32 | 3 | [5] |
ED50: The median effective dose. This table presents the percentage of edema inhibition at a specific dose and time point.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)
This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes in a physiologically relevant matrix.
Materials:
-
Freshly drawn human venous blood with heparin as an anticoagulant.
-
Test compounds (pyrazole-NO hybrids and comparators) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Aspirin (for COX-1 inactivation in the COX-2 assay).
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
Procedure:
-
COX-1 Activity (TXB2 production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle for 15 minutes at 37°C.
-
Clotting is allowed to proceed for 1 hour at 37°C.
-
The serum is separated by centrifugation.
-
TXB2 levels, a stable metabolite of the COX-1 product thromboxane A2, are measured using an EIA kit.[1]
-
-
COX-2 Activity (PGE2 production):
-
Whole blood aliquots are pre-incubated with aspirin to inactivate COX-1.[1]
-
LPS is added to induce the expression of COX-2, and the blood is incubated for 24 hours at 37°C in the presence of various concentrations of the test compound or vehicle.[1]
-
Plasma is separated by centrifugation.
-
PGE2 levels, a major product of COX-2 in this system, are measured using an EIA kit.[1]
-
-
Data Analysis:
-
The concentration of the test compound that causes 50% inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production is calculated as the IC50 value.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating acute inflammation.[7]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
Test compounds (pyrazole-NO hybrids and comparators).
-
Carrageenan (1% w/v suspension in sterile saline).
-
Pletysmometer for measuring paw volume.
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally. A control group receives the vehicle only.
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.[8][9]
-
The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8]
-
Data Analysis:
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathways and Experimental Workflow
Inflammatory Signaling Pathways
The anti-inflammatory effects of pyrazole derivatives are often mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: NF-κB signaling pathway and potential inhibition by pyrazole-NO hybrids.
References
- 1. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid with care. All research chemicals should be treated as potentially hazardous.[1] Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[2] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3][4]
In Case of a Spill:
-
Small spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2] The contaminated absorbent should then be collected in a suitable, sealed container for disposal as hazardous waste.[4]
-
Large spills: Evacuate the area immediately and contact your institution's EHS department for assistance.[2]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] This ensures that the compound is managed in an environmentally safe and compliant manner.
1. Waste Identification and Classification: All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be classified as hazardous waste.[2][5] Pyridine and its derivatives are known to be flammable, toxic, and irritants.[2] Pyrazole-containing compounds also exhibit a wide range of biological activities and potential toxicities.[6] Therefore, this compound should be handled as hazardous chemical waste.
2. Waste Segregation: Proper segregation of waste is a critical first step to prevent accidental chemical reactions and ensure proper disposal.[1][5]
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed, and chemically compatible container.[1][7] Any materials that have come into direct contact with the solid compound, such as weighing paper, contaminated gloves, and pipette tips, should also be placed in this designated solid chemical waste container.[1][7]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[1] Do not mix these solutions with other incompatible waste streams, such as strong oxidizing agents or acids.[2][4]
3. Container Labeling: All waste containers must be clearly and accurately labeled.[5][8] The label should include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5]
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.[9]
-
The name of the principal investigator and the laboratory location.[6]
4. Waste Storage: Store sealed and labeled waste containers in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.[8][10] This area must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.[10] The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.[4]
5. Arranging for Disposal: Once a waste container is full, or if you will no longer be adding to it, contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[1] Provide them with a detailed inventory of the waste. Follow their specific instructions for packaging and preparing the waste for transport.
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[1][11]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes key hazard information for related compounds, which should be considered as a conservative guide.
| Hazard Category | Finding for Structurally Similar Compounds | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | [12][13] |
| Skin Irritation | Causes skin irritation. | [12][13][14] |
| Eye Irritation | Causes serious eye irritation. | [12][13][14] |
| Respiratory Irritation | May cause respiratory irritation. | [12][15][16] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. |
Experimental Protocol: Decontamination of Glassware
Proper decontamination of laboratory glassware that has been in contact with this compound is essential to ensure safety and prevent cross-contamination.
Objective: To safely and effectively decontaminate glassware used for handling this compound.
Materials:
-
Contaminated glassware
-
Appropriate organic solvent (e.g., acetone, ethanol)
-
Designated hazardous waste container for liquid rinseate
-
Laboratory detergent
-
Brushes
-
Tap water
-
Deionized water
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Initial Rinse: Perform all rinsing steps inside a certified chemical fume hood. Rinse the glassware three times with a suitable organic solvent capable of dissolving the compound. The amount of solvent for each rinse should be approximately 10% of the container's volume.
-
Collect Rinseate: The first rinseate, and subsequent rinses if desired, must be collected and disposed of as hazardous liquid waste.[9]
-
Washing: After the solvent rinses, wash the glassware thoroughly with a laboratory detergent and warm water. Use appropriate brushes to scrub all surfaces.
-
Final Rinsing: Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water to remove any residual detergent.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process for its handling.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acs.org [acs.org]
- 12. chemscene.com [chemscene.com]
- 13. biosynth.com [biosynth.com]
- 14. fishersci.com [fishersci.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid. The following procedures are based on best practices for handling powdered organic compounds and pyridine derivatives.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential chemical exposure.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Standard lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile)[1] | Standard lab coat | Work in a chemical fume hood or wear a dust mask |
| Dissolving and Solution Handling | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Standard lab coat | Work in a well-ventilated area or chemical fume hood |
| Experimental Use | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Standard lab coat | Dependent on experimental setup; use a fume hood if vapors or aerosols may be generated |
| Spill Cleanup (Small) | Chemical splash goggles | Chemical-resistant gloves (e.g., Butyl rubber, Viton®)[3] | Standard lab coat | Use a NIOSH/MSHA approved respirator if dust or vapors are present |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Standard lab coat | Work in a well-ventilated area |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][3] Keep the container tightly closed.[4][5]
-
Preparation and Weighing:
-
Dissolution:
-
Add the solid to the solvent slowly while stirring in a fume hood.
-
Be aware of any potential exothermic reactions, although none are specifically noted for this compound.
-
-
Experimental Use:
-
Post-Experiment:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Properly label and store any remaining solutions.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3][7]
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated weighing paper, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.[3]
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., Irritant, Toxic).[3]
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
-
Final Disposal:
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. benchchem.com [benchchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. chemscene.com [chemscene.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
